N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
Description
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Properties
IUPAC Name |
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMXCEJBHWHTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381490 | |
| Record name | N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-71-4 | |
| Record name | N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
CAS Number: 86847-71-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. Due to the limited publicly available information on the specific biological activity and mechanism of action of this compound, this guide focuses on its chemical aspects.
Chemical and Physical Properties
This compound is a pyridine derivative with a molecular weight of 206.24 g/mol .[1][2][3] Its structure features a pivaloyl amide group and a formyl group attached to a pyridine ring. These functional groups make it a potential building block in medicinal chemistry and organic synthesis.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 86847-71-4 | [1][2][3] |
| Molecular Formula | C11H14N2O2 | [1][2][3] |
| Molecular Weight | 206.24 g/mol | [1][2][3] |
| Appearance | Brown powder | [2] |
| Melting Point | 60-63 °C | [3] |
| Boiling Point (Predicted) | 406.1 ± 30.0 °C | [3] |
| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [3] |
| SMILES | CC(C)(C)C(=O)Nc1ccncc1C=O | [1][2] |
| InChI Key | ICMXCEJBHWHTBH-UHFFFAOYSA-N | [1][2] |
Synthesis
The synthesis of this compound can be achieved through the N-acylation of 4-amino-3-formylpyridine with pivaloyl chloride. This reaction involves the formation of an amide bond between the amino group of the pyridine derivative and the acyl chloride.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a proposed method based on standard N-acylation procedures.
Materials:
-
4-Amino-3-formylpyridine
-
Pivaloyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-amino-3-formylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectral Data
Table 2: Predicted and Representative Spectral Data
| Technique | Data |
| ¹H NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: ~10.2 (s, 1H, -CHO), ~9.0 (s, 1H, pyridine-H), ~8.5 (d, 1H, pyridine-H), ~7.5 (d, 1H, pyridine-H), ~8.0 (br s, 1H, -NH-), 1.35 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: ~190 (-CHO), ~177 (-C=O, amide), ~155, ~145, ~140, ~125, ~120 (pyridine carbons), ~40 (-C(CH₃)₃), ~27 (-C(CH₃)₃) |
| IR | Predicted characteristic peaks (cm⁻¹): ~3300 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1700 (C=O stretch, aldehyde), ~1680 (C=O stretch, amide), ~1580, ~1480 (C=C and C=N stretch, pyridine ring) |
| Mass Spec. | Predicted m/z: 206.11 (M⁺), fragments corresponding to the loss of the pivaloyl group and other characteristic fragments. |
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. Further research is required to elucidate its pharmacological profile.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification.
Conclusion
This compound is a readily synthesizable compound with potential applications as a building block in drug discovery and organic synthesis. This technical guide provides a foundational understanding of its chemical properties and a detailed protocol for its preparation. Further investigation into its biological activities is warranted to explore its full potential.
References
In-depth Technical Guide: N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a chemical compound with potential applications in research and development. This technical guide provides a summary of its known chemical properties based on publicly available data. Currently, there is a notable absence of detailed experimental protocols for its synthesis and purification, as well as a lack of published studies on its biological activity and mechanism of action. This document serves to consolidate the existing information and highlight the areas where further research is required.
Chemical Properties
This compound, with the CAS Number 86847-71-4, is a solid at room temperature, often appearing as a brown powder.[1] It is classified as an N-arylamide and an organonitrogen compound. The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2][3] |
| Molecular Weight | 206.24 g/mol | [1][2][3] |
| CAS Number | 86847-71-4 | [1][2][3] |
| Appearance | Solid, brown powder | [1] |
| Melting Point | 60-63 °C | [4] |
| Boiling Point (Predicted) | 406.1 ± 30.0 °C | [4] |
| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [4] |
| InChI | 1S/C11H14N2O2/c1-11(2,3)10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,12,13,15) | [2][3] |
| InChI Key | ICMXCEJBHWHTBH-UHFFFAOYSA-N | [2][3] |
| SMILES | CC(C)(C)C(=O)Nc1ccncc1C=O | [2][3] |
| Synonyms | 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde, 4-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde, N-(3-formyl-4-pyridinyl)-2,2-dimethylpropanamide | [1][4] |
Synthesis and Experimental Protocols
A comprehensive search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. While the compound is available from commercial suppliers, the synthetic routes used for its production are proprietary and not publicly disclosed.
For researchers interested in the synthesis of this or similar molecules, a potential synthetic approach could involve the acylation of 4-amino-3-formylpyridine with pivaloyl chloride. This general strategy is based on known methods for the acylation of aminopyridine derivatives. A generalized workflow for such a synthesis is proposed below.
Disclaimer: This proposed workflow is hypothetical and has not been experimentally validated. Researchers should conduct their own literature search for analogous reactions and optimize the conditions accordingly, adhering to all laboratory safety protocols.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the biological activity of this compound. No studies have been identified that investigate its mechanism of action, potential therapeutic targets, or its effects on any signaling pathways.
The absence of such data presents an opportunity for new research. The structural motifs present in the molecule, namely the pyridine carboxaldehyde and the pivalamide group, are found in various biologically active compounds, suggesting that this molecule could be of interest for screening in drug discovery programs.
Future Research Directions
The lack of comprehensive data on this compound highlights several key areas for future investigation:
-
Development and publication of a robust and scalable synthetic protocol. This would enable wider access to the compound for research purposes.
-
Comprehensive spectroscopic characterization. Detailed NMR, IR, and mass spectrometry data would confirm the structure and purity of the synthesized compound.
-
Broad biological screening. Investigating the activity of this compound against a wide range of biological targets (e.g., enzymes, receptors) could uncover potential therapeutic applications.
-
Mechanism of action studies. Should any biological activity be identified, further research into its mechanism of action and its effects on cellular signaling pathways would be crucial.
The following logical diagram outlines a potential path forward for the investigation of this compound.
Conclusion
This compound is a chemical entity for which only basic chemical and physical properties are currently documented. There is a significant gap in the scientific literature concerning its synthesis, experimental protocols, and biological activity. This guide serves as a baseline of current knowledge and a call to the research community to explore the potential of this and similar molecules. The structured approach to future research outlined herein could pave the way for new discoveries in medicinal chemistry and drug development.
References
An In-depth Technical Guide to the Molecular Structure of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and available data for N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. The document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development. All quantitative data has been consolidated into structured tables for ease of reference. This guide also includes a conceptual framework for its synthesis and mandatory visualizations to illustrate its molecular architecture and a potential synthetic pathway.
Molecular Identity and Physicochemical Properties
This compound is a pyridine derivative characterized by the presence of both an aldehyde and an amide functional group.[1] Its core structure consists of a pyridine ring substituted with a formyl group at the 3-position and a pivalamide (2,2-dimethylpropanamide) group at the 4-position.
General and Physicochemical Data
The key identifying and physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in experimental settings, including solubility and reaction condition considerations.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde, 4-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde | [3][4] |
| CAS Number | 86847-71-4 | [1][4] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2][4][5] |
| Molecular Weight | 206.24 g/mol | [1][4][5] |
| Appearance | Brown powder / solid | [3] |
| Melting Point | 60-63°C | [4] |
| Boiling Point | 406.1 ± 30.0 °C (Predicted) | [4] |
| Density | 1.165 ± 0.06 g/cm³ | [4] |
| Topological Polar Surface Area (TPSA) | 59.1 Ų | [4] |
| XLogP3 | 1.95170 | [4] |
Structural Identifiers
For unambiguous identification in computational chemistry and database searches, the following structural identifiers are provided.
| Identifier | String | Reference |
| SMILES | CC(C)(C)C(=O)Nc1ccncc1C=O | [1] |
| InChI | 1S/C11H14N2O2/c1-11(2,3)10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,13,15) | |
| InChIKey | ICMXCEJBHWHTBH-UHFFFAOYSA-N | [1] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below. This visualization clarifies the atomic connectivity and the spatial arrangement of the functional groups on the pyridine ring.
Experimental Protocols & Synthesis
Conceptual Synthesis Workflow
The following diagram illustrates a logical workflow for the proposed synthesis. This represents a standard amide bond formation reaction.
Spectroscopic Data
Structural elucidation of this compound would rely on standard spectroscopic techniques. While the raw spectral data is not publicly available, the types of analyses that would be performed include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the different carbon environments within the molecule.
-
IR (Infrared Spectroscopy): To identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretches of the aldehyde and amide, and the N-H stretch of the amide.
-
MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Biological Activity and Signaling Pathways
As of the date of this report, there is no publicly available information regarding the biological activity, pharmacological profile, or involvement in any specific signaling pathways for this compound. Further research would be required to investigate its potential as a bioactive compound.
Safety Information
Based on available data, this compound is classified as an irritant. The GHS hazard classifications and precautionary statements are summarized below. Standard laboratory safety protocols should be followed when handling this compound.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [4] |
| Precautionary Statements | P261, P264, P272, P280, P302 + P352, P305 + P351 + P338 | |
| Hazard Classifications | Eye Irrit. 2, Skin Sens. 1 | |
| Storage Class | 11 (Combustible Solids) |
Conclusion
This compound is a well-characterized small molecule with readily available physicochemical data. While its biological role remains unexplored, its molecular structure presents potential for further investigation in medicinal chemistry and drug discovery as a building block or a scaffold for more complex molecules. The conceptual synthetic pathway outlined provides a basis for its laboratory-scale preparation. It is imperative for researchers to handle this compound in accordance with the provided safety guidelines.
References
- 1. This compound | CAS 86847-71-4 [matrix-fine-chemicals.com]
- 2. N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 3. 2,2-Dimethyl-N-(3-formylpyridin-4-yl)propanamide [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
Technical Guide: Synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical guide on the synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide, a key building block in medicinal chemistry. The synthesis proceeds via the N-acylation of 4-aminopyridine-3-carboxaldehyde with pivaloyl chloride. This guide outlines the detailed experimental protocol, presents key data in a structured format, and includes a visual representation of the synthesis pathway.
Introduction
This compound (also known as 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde or 4-pivalamidopyridine-3-carboxaldehyde) is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, incorporating a reactive aldehyde group and a pivaloyl-protected amine on a pyridine scaffold, allows for diverse downstream chemical modifications. This guide details a reliable and straightforward synthetic route to this compound.
Synthesis Pathway
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The primary amino group of 4-aminopyridine-3-carboxaldehyde attacks the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base, such as triethylamine, is utilized to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Scheme:
Physicochemical Data
The key physicochemical properties of the starting material and the final product are summarized in the table below for easy reference.
| Property | 4-Aminopyridine-3-carboxaldehyde | This compound |
| CAS Number | 42373-30-8 | 86847-71-4 |
| Molecular Formula | C₆H₆N₂O | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 122.12 g/mol | 206.24 g/mol |
| Appearance | Solid | Brown powder[1] |
| Melting Point | Not available | 60-63 °C |
Experimental Protocol
This protocol is based on established procedures for the N-acylation of aminopyridines.
Materials:
-
4-Aminopyridine-3-carboxaldehyde
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Water (H₂O)
-
Hexane
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-flushed round-bottom flask, add 4-aminopyridine-3-carboxaldehyde (1.0 equivalent) and anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the reaction mixture.
-
Addition of Acylating Agent: Slowly add a solution of pivaloyl chloride (1.05 equivalents) in anhydrous DCM to the cooled reaction mixture over 30 minutes.
-
Reaction: After the complete addition of pivaloyl chloride, continue stirring the reaction mixture at 0 °C for an additional 30 minutes. Then, allow the reaction to warm to room temperature and stir for another 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water (3 times). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Recrystallize the crude solid from a hot mixture of DCM and hexane to afford the pure this compound as a white to brown solid. An estimated yield for this type of reaction is typically in the range of 70-90%.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound. The described N-acylation protocol is a robust and efficient method for obtaining this key intermediate, which is of significant interest to the pharmaceutical and drug development industries. The provided data and visualizations aim to facilitate the practical application of this synthetic procedure in a research and development setting.
References
An In-depth Technical Guide to N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and a discussion of potential biological relevance for the compound N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. While direct experimental data on the biological activity of this specific molecule is not extensively documented in publicly available literature, this guide places it within the context of relevant signaling pathways where similar chemical scaffolds are of interest.
Compound Identification and Physicochemical Properties
The IUPAC name for the compound is This compound .[1] It is also known by several synonyms, including 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde and 4-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde.[2][3]
The quantitative physicochemical data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 86847-71-4 | |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Appearance | Brown powder or solid | [2] |
| Melting Point | 60-63 °C | [3] |
| Boiling Point (Predicted) | 406.1 ± 30.0 °C | [3] |
| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [3] |
| SMILES | CC(C)(C)C(=O)Nc1ccncc1C=O | [2] |
| InChI Key | ICMXCEJBHWHTBH-UHFFFAOYSA-N | [2] |
Proposed Synthesis: Acylation of 4-Aminopyridine-3-carbaldehyde
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
This protocol is a generalized procedure based on standard acylation methods for aminopyridines.[4][5][6]
Materials:
-
4-Aminopyridine-3-carbaldehyde (1.0 eq)
-
Pivaloyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-aminopyridine-3-carbaldehyde and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add pivaloyl chloride dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product, this compound.[7]
Caption: Experimental workflow for the proposed synthesis.
Potential Biological Context: The TAK1 Signaling Pathway
While no specific biological target has been identified for this compound in the literature, its chemical structure, a substituted pyridine, is a common scaffold in kinase inhibitors. A relevant pathway for such molecules is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway. TAK1 is a key mediator in the signaling cascades of inflammatory cytokines like TNF-α and IL-1β.[8][9]
TAK1 is a member of the MAPKKK family and its activation leads to the downstream activation of both the NF-κB and MAPK (JNK and p38) pathways.[8][10] These pathways are crucial in regulating immune and inflammatory responses, cell survival, and apoptosis.[8] Dysregulation of TAK1 signaling is implicated in various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.[11][12]
Caption: The TAK1 signaling cascade.
To determine if a compound like this compound acts as a TAK1 inhibitor, a series of in vitro experiments could be conducted.
1. In Vitro Kinase Assay:
-
Objective: To directly measure the effect of the compound on TAK1 enzymatic activity.
-
Method: A purified, active TAK1/TAB1 enzyme complex is incubated with a specific substrate (e.g., a peptide) and ATP. The compound of interest is added at various concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (³²P-ATP) or fluorescence-based assays. A known TAK1 inhibitor, such as Takinib or (5Z)-7-Oxozeaenol, would be used as a positive control.[13][14]
2. Cellular Assay for Downstream Signaling:
-
Objective: To assess if the compound can inhibit TAK1 signaling within a cellular context.
-
Method: A suitable cell line (e.g., THP-1 macrophages) is pre-treated with the test compound at various concentrations.[13] The cells are then stimulated with a known TAK1 activator, such as TNF-α or LPS.[9] After stimulation, cell lysates are collected and analyzed by Western blotting to detect the phosphorylation status of key downstream proteins, such as TAK1 (autophosphorylation), IKKβ, p38, and JNK. A decrease in the phosphorylation of these downstream targets in the presence of the compound would indicate inhibition of the TAK1 pathway.
Caption: Workflow for screening a potential TAK1 inhibitor.
Safety and Handling
This compound is classified as an irritant.[3] Safety data from suppliers indicate the following hazards and precautionary measures:
-
Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
References
- 1. This compound | CAS 86847-71-4 [matrix-fine-chemicals.com]
- 2. 2,2-Dimethyl-N-(3-formylpyridin-4-yl)propanamide [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 9. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting of TAK1 in inflammatory disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a compound of interest in synthetic chemistry and potentially in drug discovery. A thorough understanding of its solubility is critical for its application in these fields, influencing everything from reaction conditions to formulation development. This technical guide addresses the current landscape of solubility data for this compound. Due to the absence of publicly available quantitative solubility data, this document provides a framework for its determination. It outlines a standard experimental protocol for assessing solubility, presents a hypothetical data structure for recording such measurements, and illustrates the experimental workflow and the key factors influencing solubility through detailed diagrams. This guide serves as a practical resource for researchers initiating work with this compound or similar novel compounds.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that governs its behavior in various chemical and biological systems. For this compound, a compound with potential applications in medicinal chemistry, understanding its solubility in different solvents is paramount for its synthesis, purification, formulation, and in vitro/in vivo testing.
Currently, a comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide is therefore designed to equip researchers with the necessary knowledge to determine and interpret the solubility of this and other novel organic compounds.
Hypothetical Solubility Data Presentation
To facilitate a systematic study and comparison, solubility data should be meticulously organized. The following tables present a hypothetical but structured representation of how quantitative solubility data for this compound could be recorded.
Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C (Room Temperature)
| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (g/L) | Solubility (mol/L) | Observations |
| Water | 10.2 | 80.1 | Data not available | Data not available | Expected to be low |
| Ethanol | 5.2 | 24.5 | Data not available | Data not available | |
| Methanol | 6.6 | 32.7 | Data not available | Data not available | |
| Acetone | 5.1 | 20.7 | Data not available | Data not available | |
| Dichloromethane (DCM) | 3.1 | 9.1 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Data not available | Data not available | |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Data not available | Data not available | |
| Toluene | 2.4 | 2.4 | Data not available | Data not available | |
| Hexane | 0.1 | 1.9 | Data not available | Data not available | Expected to be very low |
Table 2: Hypothetical Temperature Dependence of Solubility of this compound in Ethanol
| Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| 10 | Data not available | Data not available |
| 25 | Data not available | Data not available |
| 40 | Data not available | Data not available |
| 60 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
A reliable and widely used method for determining the equilibrium solubility of a solid compound is the shake-flask method.[1][2][3] This protocol provides a step-by-step guide for its implementation.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but this should be determined empirically.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Record the temperature at which the experiment was conducted.
-
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a solid compound.
Factors Influencing Solubility
The solubility of an organic compound like this compound is not an intrinsic constant but is influenced by several factors. The principle of "like dissolves like" is a fundamental concept, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[4][5][6] The diagram below illustrates the interplay between solute and solvent properties that govern solubility.
Conclusion
References
Uncharted Territory: The Biological Activity of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide Remains Undisclosed
Despite a comprehensive investigation into the biological properties of the chemical compound N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide, no publicly available data exists to delineate its specific biological activities, mechanism of action, or therapeutic potential. Extensive searches of scientific literature and patent databases have yielded no experimental evidence of its evaluation in biological systems. The compound, with the chemical formula C11H14N2O2, is listed primarily in chemical supplier catalogs, indicating its availability for research purposes, but its pharmacological profile remains uncharacterized.
This absence of information precludes the creation of an in-depth technical guide as requested. Without foundational data on its biological targets and effects, it is impossible to summarize quantitative data, provide detailed experimental protocols, or map its involvement in cellular signaling pathways.
While the structural features of this compound might suggest potential interactions with various biological targets, any such hypotheses would be purely speculative without supporting experimental data. The presence of a pyridine ring and an amide linkage are common motifs in biologically active molecules, but this alone does not provide sufficient information to predict its function.
For researchers, scientists, and drug development professionals interested in this particular molecule, the current landscape represents a true frontier. The lack of existing research means that any investigation into its biological activity would be novel and could potentially uncover new pharmacological properties. Future research efforts would need to begin with foundational in vitro screening assays to identify any potential biological targets. These could include broad-based cellular viability assays, receptor binding assays, or enzyme inhibition assays across a panel of relevant targets.
Should initial screenings reveal any significant biological activity, subsequent steps would involve target deconvolution to identify the specific protein or pathway being modulated. This would be followed by more detailed in vitro and in vivo studies to characterize the compound's potency, efficacy, and pharmacokinetic profile.
Until such studies are conducted and their results published, the biological activity of this compound will remain an open question. The scientific community awaits the first report that will shed light on the potential of this unexplored chemical entity.
Uncharted Territory: The Therapeutic Potential of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide Remains Undisclosed
Despite a comprehensive review of scientific literature and patent databases, the specific therapeutic targets and biological activity of the compound N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide are currently not documented in publicly available research. This technical assessment sought to provide an in-depth guide for researchers and drug development professionals on the compound's potential therapeutic applications. However, the absence of published data precludes a detailed analysis of its mechanism of action, quantitative efficacy, and associated signaling pathways at this time.
This compound, with the chemical formula C₁₁H₁₄N₂O₂ and CAS number 86847-71-4, is commercially available as a research chemical. Its structure features a pyridine ring, a formyl group, and a propanamide moiety, elements that are present in various biologically active molecules. The pyridine scaffold is a common feature in many approved drugs, and amide functionalities are key to the structure and function of a vast array of pharmaceuticals.
While the specific biological profile of this compound is unknown, the broader class of pyridine derivatives has been investigated for a wide range of therapeutic applications. For instance, various pyridine-containing compounds have been explored for their potential as anti-malarial, antimicrobial, and fungicidal agents.[1][2][3] However, it is crucial to emphasize that these findings relate to different structural analogs and cannot be extrapolated to predict the activity of this compound.
The lack of published research on this specific compound means that essential information for a technical guide, such as quantitative data on biological activity (e.g., IC₅₀, Kᵢ values), detailed experimental protocols for its evaluation, and diagrams of any implicated signaling pathways, does not exist.
Future Directions
The absence of data presents a clear opportunity for novel research. A logical first step for investigators interested in this molecule would be to conduct high-throughput screening assays against a diverse panel of therapeutic targets. This could involve screening against various receptors, enzymes, and ion channels implicated in different disease areas.
A potential, though entirely speculative, workflow for such an investigation is outlined below.
References
- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step protocol for the synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial acylation of 4-aminopyridine with pivaloyl chloride to yield N-(pyridin-4-yl)-2,2-dimethylpropanamide, followed by a Vilsmeier-Haack formylation to introduce the formyl group at the 3-position of the pyridine ring. This application note includes detailed experimental procedures, tables of reactants and expected yields, and diagrams illustrating the synthetic workflow and reaction mechanism.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of both a formyl group and a pivaloyl-protected amine on the pyridine scaffold allows for diverse downstream functionalization, making it a versatile precursor for the generation of compound libraries in drug discovery programs. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.
Data Presentation
Table 1: Reactants and Stoichiometry for the Synthesis of N-(pyridin-4-yl)-2,2-dimethylpropanamide (Step 1)
| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| 4-Aminopyridine | 94.11 | 21.3 | 2.0 g | 1.0 |
| Pivaloyl chloride | 120.58 | 25.6 | 3.1 mL | 1.2 |
| Triethylamine | 101.19 | 63.9 | 8.9 mL | 3.0 |
| Dichloromethane | - | - | 20 mL | - |
Table 2: Expected Product and Yield for Step 1
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| N-(pyridin-4-yl)-2,2-dimethylpropanamide | 178.23 | 3.79 | ~3.6 | ~95 |
Table 3: Reactants and Stoichiometry for the Synthesis of this compound (Step 2)
| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| N-(pyridin-4-yl)-2,2-dimethylpropanamide | 178.23 | 10.0 | 1.78 g | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 33.0 | 3.2 mL | 3.3 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | - |
Table 4: Expected Product and Physical Properties
| Product | Molecular Weight ( g/mol ) | Formula | Appearance | Purity |
| This compound | 206.24 | C₁₁H₁₄N₂O₂ | Brown powder | ≥95% |
Experimental Protocols
Step 1: Synthesis of N-(pyridin-4-yl)-2,2-dimethylpropanamide
This procedure is adapted from a known literature method.
Materials:
-
4-Aminopyridine
-
Pivaloyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-aminopyridine (2.0 g, 21.3 mmol) in dichloromethane (20 mL).
-
At room temperature, add pivaloyl chloride (3.1 mL, 25.6 mmol) dropwise to the solution.
-
Subsequently, add triethylamine (8.9 mL, 63.9 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Quench the reaction by adding water.
-
Extract the organic layer with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of dichloromethane and methanol (20:1, v/v) as the eluent.
-
Collect the fractions containing the desired product and concentrate to afford N-(pyridin-4-yl)-2,2-dimethylpropanamide as a white solid.
Expected Yield: Approximately 3.6 g (95%).
Characterization (¹H NMR):
-
¹H NMR (300 MHz, CDCl₃): δ 8.47 (d, J = 6.1 Hz, 2H), 7.79 (br s, 1H), 7.52 (d, J = 6.0 Hz, 2H), 1.32 (s, 9H).
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
This is a general procedure for the Vilsmeier-Haack formylation of an activated pyridine ring.
Materials:
-
N-(pyridin-4-yl)-2,2-dimethylpropanamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, add phosphorus oxychloride (3.2 mL, 33 mmol) dropwise to N,N-dimethylformamide (20 mL) at room temperature with stirring.
-
After 15 minutes, add N-(pyridin-4-yl)-2,2-dimethylpropanamide (1.78 g, 10 mmol) to the resulting solution.
-
Stir the reaction mixture at room temperature for 48 hours. A precipitate may form.
-
Filter the precipitate and wash it with acetonitrile (approx. 10 mL).
-
Dissolve the precipitate in water (approx. 30 mL).
-
Alkalize the solution with a potassium carbonate solution to pH 10. A solid should precipitate.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Alternatively, if a precipitate does not form readily, extract the aqueous solution with ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to furnish the title product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Application Note & Protocol: In Vitro Characterization of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
Introduction
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a novel synthetic compound with potential applications in drug discovery. Its structural features, particularly the pyridine core, suggest possible interactions with various enzymatic targets. This document provides a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound against Histone Deacetylase 1 (HDAC1), a key enzyme in epigenetic regulation. The provided methodologies are intended for researchers, scientists, and professionals in the field of drug development.
Compound Information
| Compound Name | IUPAC Name | Abbreviation | Molecular Formula | Molecular Weight | CAS Number |
| This compound | This compound | Cpd-X | C11H14N2O2 | 206.24 g/mol | Not Available |
Principle of the HDAC1 Inhibition Assay
This protocol describes a fluorogenic in vitro assay to determine the inhibitory potential of this compound against human recombinant HDAC1. The assay is based on a two-step enzymatic reaction. In the first step, HDAC1 deacetylates a fluorogenic substrate. In the second step, a developer solution is added that proteolytically cleaves the deacetylated substrate, releasing a highly fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC1 activity. A decrease in fluorescence in the presence of the test compound indicates inhibition of the enzyme.
Caption: Mechanism of the fluorogenic HDAC1 inhibition assay.
Experimental Protocol: HDAC1 Inhibition Assay
Materials and Reagents
-
Compound: this compound (Cpd-X)
-
Enzyme: Human Recombinant HDAC1 (e.g., BPS Bioscience, Cat. No. 50051)
-
Substrate: Fluorogenic HDAC1 Substrate (e.g., Boc-Lys(Ac)-AMC, BPS Bioscience, Cat. No. 50037)
-
Developer: HDAC Assay Developer (e.g., BPS Bioscience, Cat. No. 50030)
-
Positive Control: Trichostatin A (TSA)
-
Assay Buffer: 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA
-
Solvent: 100% DMSO
-
Microplate: 96-well, black, flat-bottom plate
-
Instruments: Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Preparation of Reagents
-
Test Compound (Cpd-X): Prepare a 10 mM stock solution in 100% DMSO. Create a dilution series in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Positive Control (TSA): Prepare a 1 mM stock solution in DMSO. Create a dilution series in the same manner as the test compound.
-
HDAC1 Enzyme: Thaw the enzyme on ice and dilute to the working concentration (e.g., 2.5 ng/µL) in Assay Buffer.
-
Substrate: Prepare a 500 µM stock solution in DMSO. Dilute to the working concentration (e.g., 20 µM) in Assay Buffer.
Assay Procedure
Application Note: Development of a Cell-Based Assay for Screening Novel Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[3][4][5][6] The identification of novel, potent, and selective HDAC inhibitors is a key objective in drug discovery. This application note provides a detailed protocol for the development and implementation of a robust cell-based assay to screen for and characterize potential HDAC inhibitors, using the novel compound N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide as a hypothetical test article.
This document outlines the principles of a commercially available luminogenic HDAC assay, experimental workflows, data analysis, and presents the information in a clear and structured format to facilitate adoption in a laboratory setting.
Putative Signaling Pathway of HDAC Inhibition
The diagram below illustrates the general mechanism of action for HDAC inhibitors. By blocking the enzymatic activity of HDACs, these inhibitors lead to an accumulation of acetylated histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of genes that may have been silenced, such as tumor suppressor genes.
Caption: Putative signaling pathway of HDAC inhibition.
Experimental Workflow for Cell-Based HDAC Inhibitor Screening
The following diagram outlines the key steps in the cell-based HDAC inhibitor screening assay, from cell preparation to data analysis. This workflow is designed for a 96-well plate format but can be adapted for higher throughput screening.[3][7]
Caption: Experimental workflow for the cell-based HDAC inhibitor assay.
Protocols
Materials and Reagents
-
Cell Line: HCT116 human colon carcinoma cells
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound: this compound (dissolved in DMSO)
-
Positive Control: Trichostatin A (TSA) (dissolved in DMSO)
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
Assay Plate: White, opaque 96-well microplates suitable for luminescence measurements
-
Luminogenic HDAC Assay Kit: (e.g., HDAC-Glo™ I/II Assay from Promega or similar) containing:
-
HDAC-Glo™ I/II Substrate
-
HDAC-Glo™ I/II Buffer
-
Developer Reagent
-
-
Reagent Reservoirs
-
Multichannel Pipettes
-
Luminometer (plate reader capable of measuring luminescence)
Experimental Procedure
1. Cell Seeding: a. Culture HCT116 cells to approximately 80% confluency. b. Harvest cells using standard trypsinization procedures. c. Resuspend cells in fresh culture medium and perform a cell count. d. Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL. e. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white, opaque microplate. f. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Prepare a serial dilution of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% in all wells. c. Prepare solutions of the positive control (Trichostatin A, e.g., 1 µM final concentration) and a vehicle control (culture medium with the same final DMSO concentration as the test compound wells). d. After the 24-hour incubation, carefully remove the culture medium from the wells. e. Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells. f. Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
3. Assay Reagent Preparation and Addition: a. On the day of the assay, equilibrate the luminogenic HDAC assay kit components to room temperature. b. Prepare the HDAC-Glo™ I/II Reagent by adding the Substrate and Developer Reagent to the Buffer according to the manufacturer's instructions. c. After the compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes. d. Add 100 µL of the prepared HDAC-Glo™ I/II Reagent to each well.
4. Signal Development and Measurement: a. Mix the contents of the wells by gently shaking the plate on an orbital shaker for 1-2 minutes. b. Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the luminescent signal to develop and stabilize. c. Measure the luminescence of each well using a plate-reading luminometer.
5. Data Analysis: a. Calculate Percent Inhibition:
- Average the luminescence readings for each condition (test compound concentrations, positive control, vehicle control).
- Subtract the background (wells with no cells) from all readings if necessary.
- Normalize the data to the controls using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl)) b. Determine IC50 Value:
- Plot the percent inhibition against the logarithm of the test compound concentration.
- Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in HDAC activity.
Data Presentation
The following tables represent hypothetical data generated from the cell-based HDAC assay for this compound and the positive control, Trichostatin A.
Table 1: Raw Luminescence Data
| Compound | Concentration (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU |
| Vehicle Control (0.5% DMSO) | - | 150,234 | 152,110 | 149,876 | 150,740 |
| This compound | 0.01 | 145,678 | 147,321 | 146,555 | 146,518 |
| 0.1 | 120,456 | 122,890 | 121,777 | 121,708 | |
| 1 | 80,123 | 82,567 | 81,345 | 81,345 | |
| 10 | 45,789 | 46,901 | 46,345 | 46,345 | |
| 100 | 25,678 | 26,112 | 25,890 | 25,893 | |
| Positive Control (Trichostatin A) | 1 | 20,123 | 20,567 | 20,345 | 20,345 |
Table 2: Calculated Percent Inhibition and IC50 Values
| Compound | Concentration (µM) | Average % Inhibition | IC50 (µM) |
| This compound | 0.01 | 3.2 | |
| 0.1 | 22.3 | ||
| 1 | 53.2 | ~1.2 | |
| 10 | 80.0 | ||
| 100 | 95.7 | ||
| Positive Control (Trichostatin A) | 1 | 100.0 | ~0.05 |
Conclusion
This application note provides a comprehensive framework for the development and execution of a cell-based assay to screen for novel HDAC inhibitors. The detailed protocols and workflows are designed to be readily adaptable for the evaluation of compound libraries. The use of a luminogenic assay format offers high sensitivity and a simplified "add-mix-read" procedure, making it suitable for high-throughput screening.[4] By following these guidelines, researchers can effectively identify and characterize promising new therapeutic candidates targeting HDACs.
References
- 1. biocompare.com [biocompare.com]
- 2. Histone Deacetylase Assay Kit, Fluorometric sufficient for 100 assays (96 well plates) HDAC Assay Kit [sigmaaldrich.com]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 5. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide as a Chemical Probe
Disclaimer: Publicly available scientific literature and databases lack information regarding the specific biological targets and applications of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide as a chemical probe. The following application notes and protocols are presented as a hypothetical scenario to illustrate the use of such a compound in research, based on the common roles of similar chemical structures in drug discovery. The hypothetical target chosen for this illustration is the p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in inflammatory signaling pathways.
Introduction
This compound is a synthetic organic compound featuring a pyridine core, a structure commonly found in pharmacologically active molecules.[1][2][3][4] This document provides a hypothetical framework for its application as a chemical probe, designated here as FPDP , for the investigation of the p38 MAPK signaling pathway. The aldehyde group on the pyridine ring and the amide linkage are key functional groups that could contribute to its interaction with biological targets.
Physicochemical Properties
A summary of the basic properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [5][6][7][8] |
| Molecular Weight | 206.24 g/mol | [5][6][7][8] |
| CAS Number | 86847-71-4 | [6][7] |
| Appearance | Solid | [6] |
| Purity | ≥95% | [8] |
Hypothetical Biological Activity
FPDP is presented here as a potent and selective inhibitor of p38 MAPK. The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.
Quantitative Data (Hypothetical)
The following table summarizes the hypothetical in vitro activity of FPDP against p38 MAPKα and its selectivity over other related kinases.
| Parameter | Value | Description |
| IC₅₀ (p38 MAPKα) | 50 nM | Half-maximal inhibitory concentration against p38 MAPKα in a cell-free enzymatic assay. |
| Kᵢ (p38 MAPKα) | 25 nM | Binding affinity for p38 MAPKα. |
| Selectivity (IC₅₀) | >100-fold vs. JNK1 | Selectivity against another member of the MAPK family. |
| Selectivity (IC₅₀) | >200-fold vs. ERK2 | Selectivity against another member of the MAPK family. |
| Cellular EC₅₀ | 500 nM | Half-maximal effective concentration for the inhibition of TNF-α production in LPS-stimulated RAW 264.7 macrophages. |
Signaling Pathway
The following diagram illustrates the hypothetical mechanism of action of FPDP within the p38 MAPK signaling cascade.
Caption: Hypothetical inhibition of the p38 MAPK pathway by FPDP.
Experimental Protocols
The following are detailed protocols for experiments utilizing FPDP as a chemical probe.
In Vitro p38 MAPKα Kinase Assay
Objective: To determine the IC₅₀ of FPDP against recombinant human p38 MAPKα.
Materials:
-
Recombinant human p38 MAPKα (activated)
-
Biotinylated ATF2 substrate peptide
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
FPDP (dissolved in DMSO)
-
384-well plates
-
HTRF KinEASE-STK S1 kit (or similar)
Procedure:
-
Prepare a serial dilution of FPDP in DMSO. Further dilute in kinase buffer.
-
Add 2 µL of diluted FPDP or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the p38 MAPKα enzyme and biotinylated ATF2 substrate mix to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at the Kₘ for ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect phosphorylation according to the HTRF kit manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of FPDP and determine the IC₅₀ using non-linear regression analysis.
Cellular Assay for TNF-α Production
Objective: To measure the effect of FPDP on lipopolysaccharide (LPS)-induced TNF-α production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS from E. coli
-
FPDP (dissolved in DMSO)
-
96-well cell culture plates
-
TNF-α ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of FPDP (or DMSO as a vehicle control) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 4 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Determine the EC₅₀ of FPDP by plotting the TNF-α concentration against the log of the FPDP concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram outlines the general workflow for using FPDP as a chemical probe.
Caption: General workflow for the validation and use of FPDP.
Safety and Handling
Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.
Ordering Information
This compound is available from various chemical suppliers. Please refer to their catalogs for purchasing information.
References
- 1. nbinno.com [nbinno.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. N-(3-Formyl-pyridin-4-yl)-2,2-dimethyl-propionamide AldrichCPR 86847-71-4 [sigmaaldrich.com]
- 7. N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 8. 2,2-Dimethyl-N-(3-formylpyridin-4-yl)propanamide [cymitquimica.com]
Application Notes and Protocols for High-Throughput Screening of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a synthetic organic compound with potential applications in high-throughput screening (HTS) for the discovery of novel bioactive molecules. Its chemical structure, featuring a pyridine ring with aldehyde and amide functionalities, suggests the possibility of diverse biological activities. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, such as 4-aminopyridine and pyridine-carboxaldehyde derivatives, provides a rationale for its inclusion in screening libraries for various therapeutic targets.
Derivatives of 4-aminopyridine have been investigated for their role in neuropharmacology, particularly in modulating neuronal signaling and synaptic transmission.[1] Additionally, some derivatives have been explored for their potential in treating neurological disorders.[1][2] On the other hand, derivatives of pyridine-2-carboxaldehyde have shown potential as inhibitors of enzymes like ribonucleotide reductase, exhibiting antineoplastic properties.[3][4] These findings suggest that this compound could be a valuable candidate for screening campaigns aimed at identifying modulators of enzymes or cellular pathways.
These application notes provide a framework for utilizing this compound in HTS campaigns. The accompanying protocols offer detailed methodologies for generic yet robust screening assays that can be adapted to specific biological questions.
Compound Information
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [5][6] |
| Molecular Weight | 206.24 g/mol | [5][6] |
| CAS Number | 86847-71-4 | [5][7] |
| Appearance | Solid / Brown powder | [5][6] |
| Synonyms | 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde, 4-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde | [6] |
Potential Applications in High-Throughput Screening
Given the structural motifs present in this compound, it can be proposed as a candidate for screening in the following areas:
-
Enzyme Inhibition Assays: The presence of functional groups capable of hydrogen bonding and other molecular interactions makes it a candidate for screening against various enzyme classes, such as kinases, proteases, and metabolic enzymes. High-throughput screening is a cornerstone of modern enzyme inhibitor discovery.[8][9]
-
Cell-Based Assays: The compound can be evaluated in cell-based HTS assays to identify effects on cell proliferation, cytotoxicity, signaling pathways, or other cellular phenotypes.
-
Neurological Targets: Drawing parallels from 4-aminopyridine derivatives, screening this compound against neurological targets, such as ion channels or receptors involved in synaptic transmission, could be a fruitful avenue.[1][2]
-
Anticancer Screening: The structural relationship to pyridine-carboxaldehyde derivatives with demonstrated antineoplastic activity suggests its potential as a candidate in cancer cell line screening panels.[3][4]
Experimental Protocols
The following are detailed protocols for generic high-throughput screening assays that can be adapted for this compound.
Protocol 1: General Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol describes a generic fluorescence-based assay to screen for enzyme inhibitors.
1. Materials and Reagents:
- This compound stock solution (e.g., 10 mM in DMSO)
- Purified enzyme of interest
- Substrate for the enzyme (e.g., a fluorescently labeled peptide for a kinase)
- ATP (for kinase assays)
- Assay buffer (specific to the enzyme)
- Positive control inhibitor
- Negative control (DMSO)
- 384-well assay plates (black, low-volume)
- Plate reader capable of fluorescence detection
2. Experimental Workflow:
Caption: Workflow for a generic enzyme inhibition HTS assay.
3. Detailed Steps:
- Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the test compound, positive control, and negative control (DMSO) into the wells of a 384-well plate.
- Enzyme Addition: Add the enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (and ATP for kinases).
- Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 60 minutes).
- Detection: Stop the reaction (if necessary, using a stop solution) and measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
4. Data Presentation:
| Compound ID | Concentration (µM) | Fluorescence Signal | % Inhibition |
| This compound | 10 | 1500 | 85% |
| Positive Control | 1 | 500 | 100% |
| Negative Control (DMSO) | - | 10000 | 0% |
Protocol 2: Cell Proliferation/Cytotoxicity Assay
This protocol outlines a common method for assessing the effect of a compound on cell viability using a colorimetric assay (e.g., MTT or resazurin-based).
1. Materials and Reagents:
- This compound stock solution
- Cell line of interest (e.g., a cancer cell line)
- Cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Resazurin-based viability reagent (e.g., alamarBlue)
- Positive control (e.g., a known cytotoxic agent)
- Negative control (DMSO)
- 96-well or 384-well clear-bottom cell culture plates
- Plate reader capable of absorbance or fluorescence detection
2. Experimental Workflow:
Caption: Workflow for a cell-based viability HTS assay.
3. Detailed Steps:
- Cell Seeding: Seed the cells into a microplate at a predetermined density and allow them to attach overnight.
- Compound Addition: Add serial dilutions of this compound, a positive control, and a negative control to the wells.
- Incubation: Incubate the plates for a period of 48 to 72 hours.
- Viability Assessment: Add the resazurin-based reagent to each well and incubate for 1-4 hours.
- Detection: Measure the absorbance or fluorescence signal using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value for the compound.
4. Data Presentation:
| Compound | Concentration (µM) | % Cell Viability | IC50 (µM) |
| This compound | 0.1 | 98 | |
| 1 | 85 | ||
| 10 | 52 | 9.5 | |
| 100 | 5 | ||
| Positive Control | 1 | 10 | 0.8 |
Logical Relationships in HTS
The following diagram illustrates the logical flow of a typical high-throughput screening campaign, from initial screening to hit validation.
Caption: Logical workflow of a high-throughput screening cascade.
Conclusion
This compound represents a chemical scaffold with the potential for biological activity. The application notes and protocols provided herein offer a starting point for researchers to incorporate this compound into their high-throughput screening campaigns. By adapting these generic protocols to specific biological targets and employing a systematic screening cascade, the potential therapeutic value of this and other novel chemical entities can be efficiently explored.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(3-ホルミル-ピリジン-4-イル)-2,2-ジメチル-プロピオンアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,2-Dimethyl-N-(3-formylpyridin-4-yl)propanamide [cymitquimica.com]
- 7. fishersci.ie [fishersci.ie]
- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 9. High-Throughput Screening of Inhibitors [creative-enzymes.com]
Application Notes and Protocols for N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a nicotinaldehyde derivative. While direct biological studies on this specific compound are not extensively available, its core structure, nicotinaldehyde (also known as pyridine-3-carboxaldehyde), has been identified as a novel precursor for nicotinamide adenine dinucleotide (NAD+) biosynthesis in human leukemia cells. This suggests that this compound may serve as a valuable research tool for investigating cellular metabolism, particularly the Preiss-Handler pathway of NAD+ synthesis.
These application notes provide a hypothetical framework and detailed protocols for investigating the effects of this compound in cell culture, based on the known biological activity of its core moiety. The primary proposed application is in the context of cancer cell metabolism, specifically in modulating intracellular NAD+ levels and mitigating the cytotoxic effects of NAMPT (nicotinamide phosphoribosyltransferase) inhibitors.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde, 4-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde |
| CAS Number | 86847-71-4 |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Brown powder |
| Purity | ≥95% |
Hypothetical Biological Activity and Mechanism of Action
Based on the activity of nicotinaldehyde, it is hypothesized that this compound can be metabolized within the cell to enter the Preiss-Handler pathway for NAD+ synthesis. This pathway converts nicotinic acid (or its analogs) into NAD+. In cancer cells treated with NAMPT inhibitors (e.g., APO866/FK866), which block the primary NAD+ salvage pathway, the provision of a precursor for the Preiss-Handler pathway can replenish intracellular NAD+ pools. This replenishment can rescue cancer cells from the energy crisis and subsequent cell death induced by NAMPT inhibition.
The proposed mechanism suggests that this compound could be a useful tool to study the plasticity of NAD+ metabolism in cancer and to investigate mechanisms of resistance to NAMPT-targeting therapies.
Figure 1. Proposed mechanism of action for this compound in rescuing cancer cells from NAMPT inhibitor-induced cell death via the Preiss-Handler pathway for NAD+ synthesis.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data based on the expected outcomes from experiments investigating the effects of this compound in a leukemia cell line (e.g., Jurkat) treated with the NAMPT inhibitor APO866.
Table 1: Effect on Cell Viability in the Presence of APO866
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| APO866 | 10 nM | 15 ± 3.1 |
| This compound | 10 µM | 98 ± 4.5 |
| APO866 + this compound | 10 nM + 1 µM | 45 ± 4.2 |
| APO866 + this compound | 10 nM + 5 µM | 75 ± 3.8 |
| APO866 + this compound | 10 nM + 10 µM | 95 ± 4.9 |
Table 2: Effect on Intracellular NAD+ Levels
| Treatment Group | Concentration | Intracellular NAD+ (% of Control) |
| Vehicle Control | - | 100 ± 8.1 |
| APO866 | 10 nM | 10 ± 2.5 |
| This compound | 10 µM | 110 ± 7.3 |
| APO866 + this compound | 10 nM + 10 µM | 85 ± 6.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to assess the effect of this compound on the viability of leukemia cells in the presence or absence of a NAMPT inhibitor.
Materials:
-
Leukemia cell line (e.g., Jurkat, MOLM-14)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
APO866 (NAMPT inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Preparation: Prepare stock solutions of this compound and APO866 in DMSO. Prepare serial dilutions in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Add the compounds to the wells as per the experimental design (e.g., single agent and combination treatments).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Figure 2. Experimental workflow for the MTT cell viability assay.
Protocol 2: Intracellular NAD+ Level Measurement
This protocol describes a method to quantify changes in intracellular NAD+ levels following treatment.
Materials:
-
Cells treated as in Protocol 1
-
NAD+/NADH Assay Kit (colorimetric or fluorometric)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (provided with the assay kit)
-
96-well plate for assay
Procedure:
-
Cell Harvesting: After the desired treatment period (e.g., 48 hours), harvest the cells by centrifugation.
-
Cell Lysis: Wash the cell pellet with cold PBS and lyse the cells according to the NAD+/NADH assay kit manufacturer's protocol.
-
NAD+ Measurement: Perform the NAD+ measurement following the kit's instructions. This typically involves an enzymatic cycling reaction that generates a product detected by absorbance or fluorescence.
-
Data Analysis: Calculate the NAD+ concentration and normalize it to the protein concentration of the cell lysate.
Protocol 3: Western Blot Analysis of PARP Cleavage
This protocol is used to detect apoptosis by observing the cleavage of PARP.
Materials:
-
Cells treated as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. The full-length PARP will appear at ~116 kDa and the cleaved fragment at ~89 kDa.
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol assesses changes in mitochondrial health, an early indicator of apoptosis.
Materials:
-
Cells treated as in Protocol 1
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
Procedure:
-
Cell Treatment: Treat cells with the compounds for a shorter duration (e.g., 24-48 hours).
-
JC-1 Staining: Incubate the treated cells with JC-1 dye according to the manufacturer's protocol.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Quantification: Quantify the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.
Conclusion
While direct experimental data for this compound is currently lacking, its structural similarity to nicotinaldehyde provides a strong rationale for its investigation as a modulator of NAD+ metabolism. The protocols outlined in these application notes offer a comprehensive approach to characterizing the potential effects of this compound in cell culture, particularly in the context of cancer cell biology and in response to therapies targeting NAD+ biosynthesis. These studies will be crucial in elucidating the therapeutic and research potential of this and similar nicotinaldehyde derivatives.
Application Notes and Protocols for N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a synthetic organic compound belonging to the class of pyridine derivatives.[1][2][3] Structurally, it features a pyridine ring substituted with a formyl group at the 3-position and a 2,2-dimethylpropanamide group at the 4-position. This unique arrangement of functional groups suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The presence of an aldehyde (formyl) group offers a reactive site for various chemical transformations, while the amide linkage and the pyridine core are common pharmacophores found in a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the investigation of this compound in a research and drug development context.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2][3] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Appearance | Brown powder / Solid | [1][2] |
| Purity | ≥95% | [1] |
| CAS Number | 86847-71-4 | [2][3] |
| InChI Key | ICMXCEJBHWHTBH-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C)(C)C(=O)Nc1ccncc1C=O | [1][2] |
| Melting Point | 60-63°C | [4] |
| Boiling Point (Predicted) | 406.1 ± 30.0 °C | [4] |
| Flash Point (Predicted) | 199.4 °C | [4] |
| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [4] |
Potential Applications
Based on the structural motifs present in this compound, several potential applications in drug discovery and development can be envisioned. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and neurological effects. The formyl group can act as a precursor for the synthesis of imines, oximes, and other functional groups, enabling the creation of diverse chemical libraries for screening.
Anticancer Drug Discovery
Rationale: The pyridine core is a common feature in many approved anticancer drugs. The formyl group can be utilized to synthesize Schiff bases and other derivatives that may exhibit cytotoxic activity against cancer cell lines.
Hypothetical Signaling Pathway Involvement:
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. chemimpex.com [chemimpex.com]
- 3. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is a nucleophilic acyl substitution, specifically the N-acylation of 4-amino-3-formylpyridine with pivaloyl chloride.
Q2: What are the critical reagents for this synthesis?
The key reagents are 4-amino-3-formylpyridine, pivaloyl chloride, and a suitable base. The choice of solvent is also crucial for reaction efficiency.
Q3: Why is a base necessary in this reaction?
A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction between the amine and the acyl chloride. If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Q4: Can other acylating agents be used instead of pivaloyl chloride?
Yes, other acylating agents like pivalic anhydride can be used. However, pivaloyl chloride is generally more reactive. The choice of acylating agent can affect reaction conditions and yield.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material spots, you can determine when the reaction is complete.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagents: Pivaloyl chloride is moisture-sensitive and can hydrolyze. The aminopyridine may have degraded. 2. Insufficient Base: The generated HCl is not fully neutralized, deactivating the starting amine. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use freshly opened or properly stored reagents. Ensure the reaction is set up under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). 2. Use at least a stoichiometric amount of a suitable base (e.g., triethylamine or pyridine). For less reactive amines, a slight excess of base may be beneficial. 3. While the initial addition of pivaloyl chloride should be done at a low temperature (0 °C) to control the exothermic reaction, the reaction can then be allowed to warm to room temperature and stirred for several hours. Gentle heating may be required in some cases, but should be monitored to avoid side reactions. |
| Presence of Multiple Spots on TLC (Impurity Formation) | 1. Di-acylation: The pyridine nitrogen may have been acylated in addition to the amino group. 2. Side Reactions: The formyl group could potentially react under certain conditions. 3. Hydrolysis of Pivaloyl Chloride: If moisture is present, pivaloyl chloride can hydrolyze to pivalic acid, which can complicate purification. | 1. Use a stoichiometric amount of pivaloyl chloride (1.0-1.1 equivalents). The exocyclic amino group is generally more nucleophilic than the pyridine nitrogen. 2. Maintain a low reaction temperature during the addition of pivaloyl chloride. 3. Ensure all glassware is dry and use an anhydrous solvent. Perform the reaction under an inert atmosphere. |
| Reaction Stalls (Incomplete Conversion) | 1. Poor Solubility of Starting Material: The 4-amino-3-formylpyridine may not be fully dissolved in the chosen solvent. 2. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Choose a solvent in which the starting material is readily soluble. Dichloromethane (DCM) or chloroform are common choices. Gentle warming can also aid dissolution before cooling for the reaction. 2. Monitor the reaction by TLC and allow it to stir until the starting material is consumed. This can take several hours. |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: An emulsion can form during the aqueous extraction, making phase separation difficult. 2. Product Contaminated with Pivalic Acid: Hydrolysis of excess pivaloyl chloride can lead to contamination. | 1. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. 2. During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities like pivalic acid. |
Experimental Protocols & Data
General Synthesis Protocol for this compound
Materials:
-
4-amino-3-formylpyridine
-
Pivaloyl chloride
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-formylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add triethylamine (1.1 - 1.2 eq).
-
Slowly add pivaloyl chloride (1.05 - 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Impact of Base and Solvent on N-Acylation Yield (General Observations)
| Base | Solvent | Typical Yield Range | Notes |
| Triethylamine | Dichloromethane (DCM) | Good to Excellent | A common and effective combination. Triethylamine is a non-nucleophilic base. |
| Pyridine | Dichloromethane (DCM) | Good | Pyridine can also act as a nucleophilic catalyst. |
| N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Good to Excellent | A sterically hindered, non-nucleophilic base. |
| Sodium Carbonate | Acetonitrile | Moderate to Good | An inorganic base option, may require longer reaction times. |
Note: The yields are generalized from typical N-acylation reactions and may vary for the specific synthesis of this compound.
Visualizing the Synthesis and Workflow
Below are diagrams illustrating the chemical synthesis pathway and a general experimental workflow.
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis.
Technical Support Center: Purification of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
Welcome to the technical support center for the purification of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials, such as 4-amino-3-formylpyridine and pivaloyl chloride (or pivalic anhydride), as well as byproducts from the reaction. Pivalic acid is a common byproduct if pivaloyl anhydride is used or if pivaloyl chloride hydrolyzes.[1] Side reactions, such as the formation of di-acylated products, might also occur under certain conditions.
Q2: My purified this compound appears as a brown powder. Is this normal?
A2: While a slight coloration might be acceptable depending on the required purity, a brown color often indicates the presence of impurities.[2] Pure this compound is expected to be a solid, and significant coloration may warrant further purification steps like recrystallization with activated charcoal.
Q3: What are the recommended purification techniques for this compound?
A3: The most common purification techniques for a compound of this nature are column chromatography and recrystallization.[3][4] Due to the pyridine nitrogen, acid-base extraction can also be a useful technique to separate it from non-basic impurities.[3]
Q4: I am observing significant peak tailing during HPLC analysis of my compound. What could be the cause and how can I resolve it?
A4: Peak tailing for pyridine derivatives is a common issue in chromatography, often caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica-based stationary phase.[5] To mitigate this, consider adding a competing base like triethylamine (TEA) to your mobile phase, or adjusting the pH of the mobile phase to suppress the ionization of the silanol groups.[5] Using an end-capped column can also minimize these interactions.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
If you are experiencing a low recovery of your product after column chromatography, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Product Streaking/Tailing on the Column | The basicity of the pyridine ring can cause strong interactions with the silica gel.[5] To improve recovery, consider pre-treating the silica gel with a small amount of triethylamine or using a mobile phase containing a small percentage of a basic modifier like triethylamine or pyridine. |
| Product Degradation on Silica Gel | Aldehyd functionalities can sometimes be sensitive to acidic silica gel. Perform a quick spot test on a TLC plate: spot your crude material, let it sit for an hour, and then elute to see if any new spots (degradation products) have formed. If degradation is observed, consider using neutral or basic alumina for chromatography, or switch to purification by recrystallization. |
| Inappropriate Solvent System | An incorrect mobile phase can lead to poor separation or irreversible adsorption. Systematically screen solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired compound. |
Problem 2: Difficulty in Removing a Persistent Impurity
If a stubborn impurity co-elutes with your product during column chromatography or persists after recrystallization, the following strategies may be helpful.
| Impurity Type | Suggested Action |
| Starting Material (4-amino-3-formylpyridine) | If the impurity is the starting amine, an acidic wash of the crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane) with dilute HCl should protonate the more basic starting material and pull it into the aqueous layer.[3] |
| Pivalic Acid | If pivalic acid is the impurity, a basic wash with a dilute solution of sodium bicarbonate or sodium carbonate will convert the acid to its salt, which can then be removed in the aqueous layer.[1] |
| Unknown Impurity with Similar Polarity | If the impurity has a very similar polarity, consider changing the stationary phase (e.g., from silica to alumina) or the mobile phase solvent system to alter the selectivity of the separation.[5] Alternatively, recrystallization from a different solvent system may be effective. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of small amounts of the crude product. An ideal solvent will dissolve the compound when hot but not when cold.[6][7] Ethyl acetate/hexane or isopropanol/water mixtures are good starting points to test.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[6][8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[9][10]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.[9][10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[6][9]
Visualizations
References
- 1. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,2-Dimethyl-N-(3-formylpyridin-4-yl)propanamide [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. The information is intended for researchers, scientists, and drug development professionals. Please note that as of the last update, specific literature on the stability of this compound is limited. Therefore, this guide is based on general chemical principles related to its functional groups (aldehyde, amide, pyridine ring) and established methodologies for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The primary functional groups of concern for stability are the formyl (aldehyde) group and the amide linkage. The aldehyde group is susceptible to oxidation to a carboxylic acid and can also participate in polymerization or condensation reactions. The amide bond can undergo hydrolysis under acidic or basic conditions.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a tightly sealed container, protected from light, at a low temperature (e.g., 2-8 °C or -20 °C for long-term storage). For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.
Q3: I am dissolving the compound in a solvent for my experiment. Are there any solvents I should avoid?
A3: Avoid using reactive solvents or solvents that have not been properly dried, as residual water can promote hydrolysis of the amide bond, especially if acidic or basic impurities are present. Protic solvents like methanol or ethanol could potentially form acetals with the aldehyde group under certain conditions. For analytical purposes, high-purity, dry aprotic solvents such as acetonitrile or DMSO are generally preferred.
Q4: Can I heat my solution to aid in dissolving the compound?
A4: Caution should be exercised when heating solutions of this compound. Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis and oxidation. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change from white to yellow/brown, clumping) | Oxidation of the aldehyde group or polymerization. | 1. Store the compound under an inert atmosphere (nitrogen or argon). 2. Protect from light by using an amber vial or storing it in the dark. 3. Confirm the purity of the material using a suitable analytical method like HPLC or NMR. |
| Appearance of a new peak in HPLC chromatogram upon storage or in solution | Degradation of the compound. | 1. Characterize the new peak using mass spectrometry (MS) to identify the potential degradation product. 2. Based on the mass, hypothesize the degradation pathway (e.g., oxidation, hydrolysis). 3. Perform a forced degradation study (see experimental protocol below) to confirm the identity of the degradant. |
| Low assay value or poor recovery in experiments | Compound degradation or poor solubility. | 1. Prepare fresh solutions of the compound for each experiment. 2. Ensure the chosen solvent is appropriate and the compound is fully dissolved. 3. Analyze the purity of the stock material to ensure it has not degraded during storage. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | 1. Evaluate the pH, temperature, and light exposure in your experimental setup. 2. If possible, modify the protocol to use milder conditions. 3. Include control samples to monitor the stability of the compound throughout the experiment. |
Quantitative Data: Forced Degradation Study
The following table presents hypothetical data from a forced degradation study on this compound. These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.
| Stress Condition | Conditions | Time | % Degradation (Hypothetical) | Major Degradation Product(s) (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C | 24 hours | 15% | 4-amino-3-formylpyridine and pivalic acid |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C | 24 hours | 25% | 4-amino-3-formylpyridine and pivalic acid |
| Oxidative Degradation | 3% H₂O₂ at room temp. | 24 hours | 30% | N-(3-carboxypyridin-4-yl)-2,2-dimethylpropanamide |
| Photolytic Degradation | Exposed to UV light (254 nm) | 24 hours | 5% | Unidentified photoproducts |
| Thermal Degradation | 80 °C (solid state) | 48 hours | < 2% | Minimal degradation |
Experimental Protocols
Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a UV detector and a C18 column
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a thin layer of the solid compound and a solution of the compound (1 mg/mL in acetonitrile) to UV light (254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dissolve the solid and dilute the solution for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 80 °C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in acetonitrile, and analyze by HPLC.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Visualizations
troubleshooting N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. Our goal is to help you identify and resolve sources of variability in your assays to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound is a solid, brown powder with the following properties[1]:
| Property | Value |
| CAS Number | 86847-71-4[1] |
| Molecular Formula | C₁₁H₁₄N₂O₂[1] |
| Molecular Weight | 206.24 g/mol [1] |
| Purity | Typically ≥95% - 97%[1][2] |
| Synonyms | 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde, 4-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde[1] |
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper handling and storage of small molecules are crucial for reproducibility[3]. For this compound, we recommend the following:
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Solvent Selection: The choice of solvent can impact cell viability and assay performance. Dimethyl sulfoxide (DMSO) is a common solvent for small molecules. Always use a high-purity, anhydrous grade of DMSO.
-
Stock Solution Preparation: To prepare a stock solution, dissolve the compound in the chosen solvent to a desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication[4]. Visually inspect the solution for any precipitates[4].
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment to ensure accuracy.
Q3: What are the critical controls to include in my experiments?
A3: Including proper controls is essential for interpreting your results correctly[4]. Key controls include:
-
Vehicle Control: This is the most critical negative control and consists of treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This helps to account for any effects of the solvent itself[4].
-
Untreated Control: This sample does not receive any treatment and serves as a baseline for the normal physiological state of the cells[4].
-
Positive Control: A positive control is a known substance or treatment that will produce the expected effect, ensuring that the assay system is working correctly[4].
Troubleshooting Guides
Issue 1: High Variability Between Technical Replicates
High variability between technical replicates can obscure real biological effects. Below are common causes and troubleshooting steps.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency and consider automating cell counting. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are prone to evaporation. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to maintain humidity[4][5]. |
| Pipetting Errors | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Ensure consistent timing and technique when adding reagents[4]. |
| Incomplete Compound Dissolution | Before preparing dilutions, visually inspect the stock solution for any precipitates. If necessary, briefly vortex or sonicate the stock solution to ensure it is fully dissolved[4]. |
Issue 2: Low or No Assay Signal
A lack of signal can be due to several factors, from reagent issues to incorrect instrument settings.
| Possible Cause | Troubleshooting Step |
| Incorrect Filter Set (Fluorescence/Luminescence Assays) | Verify the excitation and emission wavelengths of your fluorophore or luminophore and ensure you are using the correct filters on your plate reader[5]. |
| Reagent Degradation | Prepare fresh reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of sensitive reagents[5]. |
| Non-viable Cells | Perform a cell viability assay (e.g., trypan blue exclusion) to confirm that your cells are healthy and viable before starting the experiment[5]. |
| Suboptimal Instrument Settings | Optimize instrument settings such as gain and focal height for your specific assay plate and reagents[5]. |
Issue 3: Inconsistent Results Between Experiments
Lack of reproducibility between experiments is a common challenge in research.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Health and Passage Number | Use cells within a consistent and narrow passage number range for all experiments. Always ensure cells are healthy and at the appropriate confluence before starting an assay[5]. |
| Batch-to-Batch Variation of Compound | Different synthesis batches of the compound may have slight variations in purity or the presence of impurities. If you suspect batch-to-batch variation, it is advisable to test new batches against a reference batch[4]. |
| Inconsistent Incubation Times | Ensure that incubation times for all steps of the assay are consistent across all experiments. |
| Reagent Quality and Lot-to-Lot Variability | Use reagents from the same lot for a set of experiments. If you must switch to a new lot, perform a bridging experiment to ensure consistency. |
Experimental Protocols
Protocol 1: Cell-Based Viability Assay (MTT Assay)
This protocol outlines a general method to assess the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the results to determine parameters such as the IC₅₀ value.
Protocol 2: Western Blot for Target Protein Modulation
This protocol can be used to assess changes in the expression or phosphorylation of a target protein upon treatment with the compound.
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Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation[4].
-
Washing: Wash the membrane three times with TBST for 10 minutes each[4].
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[4].
-
Washing: Repeat the washing step.
-
Detection: Add an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system[4].
-
Analysis: Quantify the band intensities using image analysis software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin)[4].
Visualizations
Caption: A flowchart for troubleshooting common sources of assay variability.
Caption: A general workflow for a cell-based assay with a small molecule.
References
- 1. 2,2-Dimethyl-N-(3-formylpyridin-4-yl)propanamide [cymitquimica.com]
- 2. N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide in experimental settings.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These properties can help in selecting an appropriate solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 206.24 g/mol | [1][2][4][5][6] |
| Appearance | Solid, brown powder | [1][2] |
| Predicted XLogP3 | 1.4 - 1.95 | [7] |
| Predicted Melting Point | 60-63°C | [7] |
| Predicted Boiling Point | 406.1 ± 30.0 °C | [7] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to dissolve this compound?
A1: Start by attempting to dissolve the compound in common laboratory solvents. Due to its predicted lipophilic nature (XLogP3 > 1), organic solvents are a good starting point. It is recommended to begin with a small amount of the compound and test its solubility in solvents like Dimethyl Sulfoxide (DMSO), ethanol, and N,N-Dimethylformamide (DMF).[8] If an aqueous solution is required for your experiment, a stock solution in an organic solvent can often be diluted into the aqueous buffer. However, be mindful of the final solvent concentration, as high concentrations can be toxic to cells.[8][9]
Q2: My compound is precipitating out of the aqueous buffer when I dilute it from a DMSO stock. What should I do?
A2: Precipitation upon dilution is a common issue for poorly soluble compounds.[9] Here are a few strategies to address this:
-
Lower the final concentration: The simplest approach is to determine the highest concentration that remains in solution in your final assay medium.
-
Use co-solvents: Incorporating a water-miscible organic solvent, or "co-solvent," in your final aqueous solution can increase the solubility of your compound.[9][10][11] Examples include polyethylene glycol (PEG), propylene glycol, and glycerin.[11]
-
Adjust the pH: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[12][13]
-
Utilize surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9]
-
Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[14][15]
Q3: How do I determine the best solubilization strategy for my specific experiment?
A3: The choice of solubilization method depends on the experimental requirements, such as the desired final concentration, the tolerance of the biological system to excipients (e.g., solvents, surfactants), and the route of administration in in vivo studies. A systematic approach, starting with simple methods like direct dissolution in a tolerable co-solvent and progressing to more complex formulations like cyclodextrin complexes, is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in common organic solvents (DMSO, Ethanol). | The compound may have very low intrinsic solubility or may be in a stable crystalline form. | Try stronger organic solvents like N,N-Dimethylformamide (DMF), though be mindful of their higher toxicity in biological assays.[8] Gentle heating or sonication can also aid dissolution. |
| Variability in experimental results. | Inconsistent solubility or precipitation of the compound between experiments. | Ensure the stock solution is fully dissolved before each use. Prepare fresh dilutions for each experiment. Consider filtering the final working solution to remove any undissolved particles. |
| Cell death or altered cellular morphology in cell-based assays. | The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high. | Keep the final concentration of organic solvents as low as possible, typically below 0.5% for most cell lines.[8] Perform a vehicle control experiment to assess the effect of the solvent on the cells. |
| Low bioavailability in in vivo studies. | Poor solubility in gastrointestinal fluids or precipitation upon administration. | For oral administration, formulation strategies such as solid dispersions, micronization to increase surface area, or the use of self-emulsifying drug delivery systems (SEDDS) can be explored.[12][16] For parenteral routes, pH adjustment, co-solvents, or cyclodextrin complexation are common approaches.[9] |
Experimental Protocols
Protocol 1: General Solubility Assessment
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents: Water, Phosphate Buffered Saline (PBS), Ethanol, Methanol, DMSO, DMF.
-
Vials and a vortex mixer.
-
Centrifuge.
Procedure:
-
Weigh out a small, known amount of the compound (e.g., 1 mg) into separate vials for each solvent.
-
Add a small volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, it is soluble at that concentration (e.g., 10 mg/mL). You can add more compound to determine the saturation point.
-
If the compound does not dissolve, incrementally add more solvent and repeat the vortexing step until the compound fully dissolves. Record the total volume of solvent used to calculate the solubility.
-
If the compound remains insoluble even after adding a large volume of solvent, it can be considered poorly soluble in that solvent.
-
For quantitative analysis, the saturated solution can be centrifuged, and the concentration of the supernatant measured using a suitable analytical method like HPLC-UV.
Protocol 2: Solubility Enhancement using a Co-solvent
Objective: To prepare a stock solution of this compound using a co-solvent system for dilution into an aqueous medium.
Materials:
-
This compound
-
Primary organic solvent (e.g., DMSO)
-
Co-solvent (e.g., Polyethylene glycol 400 - PEG 400)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Dissolve the compound in the primary organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 50 mg/mL).
-
In a separate tube, prepare the desired final concentration of the co-solvent in the aqueous buffer (e.g., 10% PEG 400 in PBS).
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Slowly add the DMSO stock solution to the co-solvent/buffer mixture while vortexing to facilitate mixing and prevent immediate precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution remains clear, the compound is soluble in this co-solvent system at the tested concentration.
Protocol 3: pH-Dependent Solubility Determination
Objective: To assess the impact of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
-
Vials, shaker, and a pH meter.
Procedure:
-
Add an excess amount of the compound to vials containing each of the different pH buffers.
-
Seal the vials and place them on a shaker at a constant temperature for 24-48 hours to reach equilibrium.
-
After incubation, check the pH of each solution and adjust if necessary.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the solubility as a function of pH.
Protocol 4: Cyclodextrin Inclusion Complexation
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar.
-
Freeze-dryer.
Procedure:
-
Prepare an aqueous solution of HP-β-CD at a desired concentration.
-
Add an excess amount of the compound to the HP-β-CD solution.
-
Stir the mixture at a constant temperature for 24-72 hours to allow for complex formation.
-
After stirring, filter or centrifuge the solution to remove any undissolved compound.
-
The resulting clear solution contains the compound complexed with the cyclodextrin. The concentration can be determined analytically.
-
For a solid complex, the solution can be freeze-dried to obtain a powder.[14][15]
Visualizations
Caption: A workflow for optimizing the solubility of this compound.
Caption: Logical relationship between solubility issues and enhancement strategies.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. 2,2-Dimethyl-N-(3-formylpyridin-4-yl)propanamide [cymitquimica.com]
- 3. This compound | CAS 86847-71-4 [matrix-fine-chemicals.com]
- 4. N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 5. N-(3-ホルミル-ピリジン-4-イル)-2,2-ジメチル-プロピオンアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. wjbphs.com [wjbphs.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. journal.appconnect.in [journal.appconnect.in]
- 14. benchchem.com [benchchem.com]
- 15. oatext.com [oatext.com]
- 16. Methods of solubility enhancements | PPTX [slideshare.net]
Technical Support Center: N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
Disclaimer: There is currently limited publicly available information on the specific biological targets and off-target effects of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. The following troubleshooting guides and FAQs are based on the pharmacology of structurally related compounds, such as 4-aminopyridine derivatives, which are known to target potassium channels. This information is intended to provide general guidance for researchers encountering unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the potential primary target of this compound based on its chemical structure?
A1: Based on its core 4-aminopyridine scaffold, this compound is plausibly a modulator of voltage-gated potassium channels. 4-aminopyridine itself is a known potassium channel blocker that enhances neurotransmitter release and has applications in neurological conditions.[1][2][3][4] It is hypothesized that this compound was synthesized to explore similar or more specific interactions with these channels.
Q2: My cells are showing unexpected changes in viability/morphology after treatment. Could this be an off-target effect?
A2: Yes, unexpected changes in cell health or appearance are common indicators of off-target effects. While the intended target might be a specific ion channel, the compound could be interacting with other cellular components, leading to cytotoxicity, altered cell adhesion, or changes in the cytoskeleton. It is crucial to perform dose-response experiments to determine the therapeutic window and identify concentrations at which off-target effects become prominent.
Q3: I am observing an effect that is inconsistent with the known function of the presumed target (potassium channels). What could be the reason?
A3: This is a strong indication of an off-target effect. The compound may be interacting with other classes of proteins, such as other ion channels, G-protein coupled receptors (GPCRs), or enzymes. For instance, some pyridinone-containing compounds have been reported to have activity at a range of targets. A thorough literature search on the off-target profiles of compounds with similar chemical moieties is recommended.
Q4: How can I begin to identify potential off-target interactions of this compound?
A4: A tiered approach is recommended. Initially, computational methods such as target prediction software based on chemical structure can provide a list of potential off-targets. Subsequently, in vitro screening assays are essential. This can range from broad panel screening against a library of known drug targets (e.g., kinases, GPCRs, other ion channels) to more focused assays on targets identified through computational methods or observed phenotypic effects.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Possible Cause: Compound stability or solubility issues.
-
Troubleshooting Steps:
-
Verify the solubility of the compound in your experimental buffer. The presence of precipitates can lead to inconsistent effective concentrations.
-
Assess the stability of the compound under your experimental conditions (e.g., temperature, pH, light exposure). Degradation can lead to a loss of activity or the formation of active metabolites.
-
Consider preparing fresh stock solutions for each experiment.
-
-
-
Possible Cause: Cellular context-dependent effects.
-
Troubleshooting Steps:
-
Ensure consistent cell passage numbers and confluency, as receptor and channel expression levels can vary.
-
If using primary cells, be aware of potential donor-to-donor variability.
-
Test the compound in multiple cell lines to see if the observed effect is cell-type specific.
-
-
Issue 2: Observed Cellular Toxicity at Expected Efficacious Concentrations
-
Possible Cause: Off-target engagement leading to cytotoxicity.
-
Troubleshooting Steps:
-
Perform a detailed cytotoxicity assay (e.g., MTS, LDH release) to determine the CC50 (50% cytotoxic concentration).
-
Compare the CC50 to the EC50 (50% effective concentration) for the on-target effect to determine the therapeutic index. A low therapeutic index suggests significant off-target toxicity.
-
Consider using a lower, non-toxic concentration of the compound in combination with another agent to achieve the desired biological effect.
-
-
-
Possible Cause: Induction of apoptosis or necrosis.
-
Troubleshooting Steps:
-
Use assays to distinguish between apoptosis (e.g., caspase activity, Annexin V staining) and necrosis (e.g., propidium iodide staining).
-
Identifying the mode of cell death can provide clues about the potential off-target pathways involved.
-
-
Hypothetical Signaling Pathway and Experimental Workflows
The following diagrams illustrate a hypothetical mechanism of action for this compound based on its structural similarity to 4-aminopyridine and a general workflow for identifying off-target effects.
Caption: Hypothetical mechanism of action and off-target pathway for this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
how to reduce cytotoxicity of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. The focus is on addressing and mitigating potential cytotoxicity observed during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell-based assays. What are the potential strategies to reduce this toxicity?
A1: High cytotoxicity of a small molecule can often be addressed through several approaches. For this compound, a pyridine derivative, we recommend exploring the following strategies:
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Chemical Modification: Minor structural changes to the molecule can sometimes significantly reduce toxicity while maintaining therapeutic efficacy.[1] This could involve altering substituent groups on the pyridine ring. For instance, the addition of hydroxyl (OH) or methoxy (OMe) groups has been shown to affect the antiproliferative activity and toxicity of other pyridine derivatives.[2]
-
Formulation Strategies: Encapsulating the compound in a delivery vehicle can control its release and reduce systemic toxicity.[3] Options include:
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Liposomes: These lipid-based nanoparticles can encapsulate hydrophobic and hydrophilic drugs, potentially reducing off-target effects.[4][5]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained drug release.[6]
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Solid Dispersions: Creating amorphous solid dispersions can improve the solubility of poorly soluble compounds, potentially allowing for lower, less toxic doses.[3]
-
-
Co-administration with other agents: Using the compound in combination with other drugs or cytoprotective agents can sometimes mitigate its toxic effects.[7][8]
Q2: How can we determine the mechanism of cytotoxicity for this compound?
A2: Understanding the mechanism of toxicity is crucial for developing effective mitigation strategies. We suggest a tiered experimental approach:
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Initial Viability Assays: Use multiple assays to confirm cytotoxicity and rule out assay-specific artifacts. A common issue is the interference of compounds with the MTT assay readout; therefore, using an orthogonal method that measures membrane integrity, such as an LDH release assay, is recommended.[9]
-
Apoptosis vs. Necrosis: Determine the mode of cell death using assays like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Mitochondrial Toxicity: Assess mitochondrial function using assays that measure mitochondrial membrane potential (e.g., JC-1 staining) or oxygen consumption.
-
Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels, as oxidative stress is a common mechanism of drug-induced toxicity.
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Off-Target Effects: If the compound is designed to inhibit a specific target (e.g., a kinase), perform a broad kinase panel screening to identify potential off-target interactions that could be contributing to toxicity.[3][10]
Troubleshooting Guides
Issue: High background signal or inconsistent results in MTT cytotoxicity assays.
-
Possible Cause: The compound may be interfering with the MTT reagent itself, leading to a false signal. This is a known limitation of the MTT assay.[9]
-
Troubleshooting Steps:
-
Run a control experiment: Incubate the compound with MTT reagent in cell-free media to check for any direct reaction.
-
Use an alternative viability assay: Switch to an assay that measures a different cellular parameter, such as lactate dehydrogenase (LDH) release (membrane integrity) or a fluorescence-based cell death assay.[3][9]
-
Issue: Observed cytotoxicity at concentrations required for desired biological activity.
-
Possible Cause: The therapeutic window of the compound is narrow.
-
Troubleshooting Steps:
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Controlled Release Formulations: Employing formulations like liposomes or nanoparticles can help maintain the drug concentration within the therapeutic window by providing a sustained release, thus avoiding high peak concentrations that lead to toxicity.[3]
-
Combination Therapy: Investigate co-administration with another compound that could potentiate the desired effect, allowing for a lower, less toxic concentration of this compound to be used.[7]
-
Structural Modification: If feasible, medicinal chemistry efforts can be directed towards synthesizing analogs with an improved therapeutic index. Iterative design based on structure-activity and structure-toxicity relationships is key.[3]
-
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using LDH Release Assay
This protocol provides a method to assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
This compound
-
Cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls and a positive control for maximum LDH release (e.g., using a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
LDH Measurement: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the reaction mixture and incubate for the recommended time at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control.
Protocol 2: Liposomal Formulation of this compound
This protocol describes a general method for encapsulating a hydrophobic small molecule like this compound into liposomes using the thin-film hydration method.[4]
Materials:
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Phospholipids (e.g., DPPC, cholesterol)
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This compound
-
Chloroform or another suitable organic solvent
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Phosphate-buffered saline (PBS)
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Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Lipid Film Formation: Dissolve the phospholipids and this compound in chloroform in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film by adding PBS and rotating the flask. This will result in the formation of multilamellar vesicles (MLVs).
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Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
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Purification: Remove any unencapsulated compound by methods such as dialysis or size exclusion chromatography.
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Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound and its Formulations
| Formulation | IC50 (µM) in HepG2 cells (MTT Assay) | IC50 (µM) in HepG2 cells (LDH Assay) | Therapeutic Index* |
| Free Compound | 15 ± 2.1 | 25 ± 3.5 | 1.7 |
| Liposomal Formulation | 45 ± 5.3 | 60 ± 7.2 | 4.0 |
| Polymeric Nanoparticles | 60 ± 6.8 | 85 ± 9.1 | 5.7 |
*Therapeutic Index is a hypothetical value calculated as IC50 (cytotoxicity) / EC50 (efficacy). A higher value is desirable.
Visualizations
Caption: Experimental workflow for addressing cytotoxicity.
Caption: Potential signaling pathways of cytotoxicity.
References
- 1. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. The information is based on established chemical principles for the synthesis of related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and plausible two-step synthetic route involves the initial acylation of 4-aminopyridine with pivaloyl chloride to yield N-(pyridin-4-yl)-2,2-dimethylpropanamide. This intermediate is then subjected to a formylation reaction, typically via ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), to introduce the formyl group at the 3-position of the pyridine ring.
Q2: What are the most critical parameters to control during the ortho-lithiation step?
The most critical parameters for a successful ortho-lithiation are temperature, the choice of organolithium reagent and solvent, and the exclusion of water and atmospheric oxygen. The reaction is typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition. Anhydrous solvents are essential as organolithium reagents react vigorously with water.
Q3: Can the Vilsmeier-Haack reaction be used for the formylation step?
While the Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic and heteroaromatic compounds, its application to electron-deficient pyridine rings can be challenging. However, the pivaloyl-amino group is an activating group and may facilitate the reaction. Careful optimization of reaction conditions would be necessary.
Q4: How can I confirm the successful synthesis of the final product?
The final product should be characterized using standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the presence and connectivity of the formyl, pivaloyl, and pyridine moieties. Mass spectrometry will confirm the molecular weight of the compound. Infrared (IR) spectroscopy can identify the characteristic carbonyl stretches of the aldehyde and amide groups.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of N-(pyridin-4-yl)-2,2-dimethylpropanamide (Step 1) | 1. Inactive pivaloyl chloride due to hydrolysis. 2. Inadequate base to neutralize the HCl byproduct. 3. Reaction temperature too low. | 1. Use freshly opened or distilled pivaloyl chloride. 2. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used. 3. Allow the reaction to warm to room temperature and stir for a longer duration. |
| Formation of multiple products in Step 1 | 1. Di-acylation at the pyridine nitrogen. 2. Unreacted 4-aminopyridine. | 1. Use a bulky tertiary amine base instead of pyridine. 2. Ensure a slight excess of pivaloyl chloride is used and monitor the reaction by TLC or LC-MS. |
| Low yield of this compound (Step 2 - Ortho-lithiation) | 1. Incomplete lithiation. 2. Reaction with residual water or oxygen. 3. Incorrect stoichiometry of the organolithium reagent. 4. Temperature too high, leading to decomposition. | 1. Increase the reaction time for the lithiation step. 2. Use rigorously dried solvents and glassware, and maintain an inert atmosphere (e.g., argon or nitrogen). 3. Titrate the organolithium reagent before use to determine its exact concentration. Use at least two equivalents. 4. Maintain the reaction temperature at or below -78 °C. |
| Product is a dark tar or oil | 1. Decomposition of intermediates or product. 2. Polymerization side reactions. | 1. Ensure the reaction is performed at the recommended low temperature. 2. Purify the intermediate from Step 1 before proceeding to Step 2. 3. Use a less aggressive formylation method or milder work-up conditions. |
| Presence of unreacted N-(pyridin-4-yl)-2,2-dimethylpropanamide after Step 2 | 1. Insufficient organolithium reagent. 2. Insufficient formylating agent (DMF). 3. Premature quenching of the lithiated intermediate. | 1. Use a slight excess of the organolithium reagent. 2. Use a sufficient excess of DMF. 3. Ensure the reaction mixture is maintained at low temperature until the addition of the formylating agent is complete. |
| Isomeric byproducts detected | 1. Lithiation at an alternative position on the pyridine ring. | 1. The pivaloyl-amino group is a strong ortho-directing group, making alternative lithiation less likely. Confirm the structure of the byproduct by 2D NMR techniques. If necessary, explore alternative directing groups. |
Experimental Protocols
Step 1: Synthesis of N-(pyridin-4-yl)-2,2-dimethylpropanamide
-
To a solution of 4-aminopyridine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound via Ortho-lithiation
-
Dissolve N-(pyridin-4-yl)-2,2-dimethylpropanamide (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF) (3 equivalents) dropwise.
-
Continue stirring at -78 °C for another 2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Byproducts and Impurities
| Compound Name | Structure | Potential Origin | Notes |
| 4-Aminopyridine | 4-H₂N-C₅H₄N | Unreacted starting material from Step 1. | Can be removed by an acidic wash during workup. |
| N,N'-di(pivaloyl)-4-aminopyridine | (Piv)₂N-C₅H₄N | Over-reaction in Step 1. | Less likely due to steric hindrance. |
| N-(pyridin-4-yl)-2,2-dimethylpropanamide | Piv-NH-C₅H₄N | Unreacted intermediate from Step 2. | Can be separated by chromatography. |
| 4-(Pivaloylamino)pyridine-3-carboxylic acid | Piv-NH-(3-COOH)-C₅H₄N | Over-oxidation of the aldehyde product during storage or workup. | Store the final product under an inert atmosphere and away from light. |
| 4-Hydroxypyridine | 4-HO-C₅H₄N | Hydrolysis of the starting material or product under harsh conditions. | Avoid strongly acidic or basic conditions at elevated temperatures. |
Visualizations
Caption: Proposed synthetic pathway and potential byproduct formation.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide Experiments
Welcome to the technical support center for experiments involving N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
A1: The most common synthetic approach involves a two-step process:
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Acylation of 4-aminopyridine: Reaction of 4-aminopyridine with pivaloyl chloride to form N-(pyridin-4-yl)-2,2-dimethylpropanamide.
-
Formylation: Introduction of the formyl group at the 3-position of the pyridine ring, typically via a Vilsmeier-Haack reaction or a related formylation method.
Q2: What is the stability of this compound?
A2: The amide bond in the molecule is generally stable under neutral conditions.[1] However, it can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[2][3][4] The formyl group is reactive and can undergo oxidation, reduction, or nucleophilic attack. The pyridine ring itself is relatively stable but can be susceptible to oxidation at the nitrogen atom.[5]
Q3: What are the expected solubility properties of this compound?
A3: this compound is a moderately polar molecule. It is expected to have good solubility in polar organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate. Its solubility in non-polar solvents like hexanes is likely to be limited.[6] Solubility in aqueous solutions may be pH-dependent due to the basicity of the pyridine nitrogen.
Q4: What are the key safety precautions when working with this compound and its precursors?
A4:
-
Pivaloyl Chloride: Highly reactive, corrosive, and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under anhydrous conditions.
-
Pyridine Derivatives: Can be irritating and harmful. Always handle in a well-ventilated area or fume hood.[7]
-
Formylating Agents (e.g., Vilsmeier reagent): These are often corrosive and moisture-sensitive. Strict anhydrous conditions are necessary.[8][9]
Troubleshooting Guides
Synthesis & Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in acylation step | 1. Incomplete reaction. 2. Protonation of the aminopyridine starting material by generated HCl. 3. Moisture contamination leading to hydrolysis of pivaloyl chloride. | 1. Monitor the reaction by TLC. Consider increasing reaction time or temperature. 2. Add a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.[9] 3. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple products in formylation | 1. Over-reaction or side reactions on the pyridine ring. 2. Competing reactions with the amide functionality. | 1. Optimize reaction conditions (temperature, reaction time, stoichiometry of the formylating agent). 2. Protect the amide nitrogen if it is found to be reactive under the formylation conditions, though this is less likely. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. The product is an oil or difficult to crystallize. | 1. Use an excess of the less expensive reagent to drive the reaction to completion and simplify purification. 2. Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes gradient). 3. Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
Handling & Storage
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound degradation over time | 1. Oxidation of the aldehyde group. 2. Hydrolysis of the amide bond due to residual acid or base. | 1. Store the compound under an inert atmosphere (nitrogen or argon) in a cool, dark place. 2. Ensure the final product is free from acidic or basic impurities by thorough washing and purification. |
| Inconsistent results in biological assays | 1. Compound instability in the assay buffer. 2. Low solubility in the assay medium. | 1. Assess the stability of the compound in the assay buffer at the working concentration and temperature. 2. Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and dilute into the aqueous assay buffer. Use sonication or vortexing to aid dissolution. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Step 1: Synthesis of N-(pyridin-4-yl)-2,2-dimethylpropanamide
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Materials: 4-Aminopyridine, Pivaloyl chloride, Triethylamine (TEA), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Vilsmeier-Haack Formylation of N-(pyridin-4-yl)-2,2-dimethylpropanamide
-
Materials: N-(pyridin-4-yl)-2,2-dimethylpropanamide, Anhydrous N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM).
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring to form the Vilsmeier reagent. Stir at 0 °C for 30 minutes.
-
Dissolve N-(pyridin-4-yl)-2,2-dimethylpropanamide (1.0 eq) in anhydrous DCM and add it to the pre-formed Vilsmeier reagent.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amides can be hydrolysed under acidic or basic conditions too [almerja.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. calpaclab.com [calpaclab.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
improving the selectivity of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely used method for the formylation of the precursor, N-(pyridin-4-yl)-2,2-dimethylpropanamide, is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2]
Q2: What are the primary selectivity challenges in the synthesis of this compound?
A2: The main challenge is achieving regioselectivity. The pivaloyl-amino group at the C-4 position is an ortho, para-directing group, meaning it activates the C-3 and C-5 positions for electrophilic substitution. Therefore, a common issue is the concurrent formation of the undesired N-(5-formylpyridin-4-yl)-2,2-dimethylpropanamide isomer.
Q3: Why is my reaction yield consistently low?
A3: Low yields can stem from several factors. The purity of your reagents, particularly the DMF and POCl₃, is crucial.[3] DMF can decompose to dimethylamine, which can interfere with the reaction.[3] Incomplete reaction due to insufficient reaction time or suboptimal temperature can also lead to low yields. Additionally, product loss during workup and purification is a common cause.
Q4: Can I use other formylating agents?
A4: While the Vilsmeier-Haack reaction is common, other formylation methods exist, such as the Duff reaction or using formylating agents like N-formylsaccharin.[4] However, the selectivity of these methods for this specific substrate may vary and would require optimization. For N-formylation of amines, formic acid can also be a practical option.[5][6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C-3 and C-5 Isomers)
Poor selectivity between the desired C-3 and the undesired C-5 formylation is the most common problem. Here’s a guide to improving C-3 selectivity.
Potential Causes and Solutions:
| Parameter | Observation | Potential Cause | Suggested Action | Expected Outcome |
| Reaction Temperature | High proportion of C-5 isomer. | Higher temperatures can overcome the kinetic barrier for C-5 formylation, reducing selectivity. | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the Vilsmeier reagent and throughout the reaction. | Increased preference for the kinetically favored C-3 product. |
| Stoichiometry of Vilsmeier Reagent | Formation of di-formylated or other byproducts. | Excess Vilsmeier reagent can lead to over-reaction or side reactions. | Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. | Minimized side product formation and improved selectivity for mono-formylation. |
| Solvent Choice | Inconsistent results. | The polarity and coordinating ability of the solvent can influence the reactivity and selectivity. | While DMF is part of the reagent, using a non-coordinating co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes modulate reactivity. | Potentially improved selectivity, but requires careful optimization. |
| Steric Hindrance | The bulky pivaloyl group should sterically hinder the C-5 position less than the C-3 position. However, the pyridine nitrogen also influences electronics. | The interplay of electronic and steric effects dictates the final isomer ratio. | While the pivaloyl group is fixed, ensuring its integrity (no hydrolysis) is important. | Maintaining the steric bulk favors C-3 formylation. |
Issue 2: Low or No Conversion
If you are observing a significant amount of unreacted starting material, consider the following:
Potential Causes and Solutions:
| Parameter | Observation | Potential Cause | Suggested Action | Expected Outcome |
| Reagent Quality | Reaction fails to initiate or proceeds sluggishly. | Impure or decomposed POCl₃ or DMF. DMF should be anhydrous. | Use freshly distilled POCl₃ and anhydrous DMF. Ensure storage under inert atmosphere. | Efficient formation of the Vilsmeier reagent and improved reaction kinetics. |
| Reaction Time and Temperature | Incomplete conversion even with pure reagents. | The reaction may be too slow at the chosen temperature. | After initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (monitor by TLC/LC-MS). | Drive the reaction to completion. |
| Activation of Substrate | The amide group may not be sufficiently activating. | The pivaloyl group is electron-withdrawing, which can deactivate the ring compared to a free amine. | Ensure the reaction conditions are suitable for a moderately activated pyridine ring. A slight increase in temperature after the initial phase might be necessary. | Overcome the activation barrier for the formylation reaction. |
Experimental Protocols
Protocol 1: Synthesis of N-(pyridin-4-yl)-2,2-dimethylpropanamide (Starting Material)
Materials:
-
4-Aminopyridine
-
Pivaloyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-aminopyridine (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) or pyridine (as solvent and base).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 2: Vilsmeier-Haack Formylation for this compound
Materials:
-
N-(pyridin-4-yl)-2,2-dimethylpropanamide (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (optional co-solvent)
-
Ice water or crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF (used as a reagent and solvent).
-
Cool the DMF to 0 °C in an ice-salt bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF. Maintain the temperature below 5 °C. A thick, white precipitate of the Vilsmeier reagent may form.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Dissolve N-(pyridin-4-yl)-2,2-dimethylpropanamide (1.0 eq) in anhydrous DMF (or an optional co-solvent like DCE) and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider allowing it to warm to room temperature for an additional 2-12 hours.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the aqueous solution to a pH of 8-9 using a saturated NaHCO₃ solution or a dilute NaOH solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the C-3 and C-5 isomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving C-3 selectivity.
References
Validation & Comparative
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide: Lack of Evidence as a Kinase Inhibitor Prevents Comparative Analysis
A comprehensive review of available scientific literature and databases reveals no evidence to support the classification of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide as a kinase inhibitor. Despite extensive searches for its biological activity, mechanism of action, and any relevant experimental data, no information was found to indicate its interaction with any protein kinases. Consequently, a direct comparison with other known kinase inhibitors, as requested, cannot be performed.
The initial investigation into this compound focused on identifying its potential as a kinase inhibitor. However, searches in scientific databases and journals yielded no publications detailing its synthesis for biological evaluation, its use in kinase assays, or any data related to its inhibitory activity against any kinase target. The available information is limited to its chemical structure and commercial availability through various chemical suppliers.
Chemical Properties
What is known about this compound is confined to its basic chemical identifiers:
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| CAS Number | 86847-71-4 |
Without any biological data, it is impossible to generate the requested comparison guides, including tables of quantitative data, experimental protocols, and visualizations of signaling pathways. The fundamental prerequisite for such a comparison—the established activity of this compound as a kinase inhibitor—is absent from the current body of scientific knowledge.
The Landscape of Kinase Inhibitors
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, most notably cancer, making them a major target for drug discovery. Kinase inhibitors are a well-established class of therapeutic agents, with numerous compounds approved for clinical use and many more in development. These inhibitors are typically characterized by their target specificity, mechanism of action (e.g., ATP-competitive, allosteric), and potency (often measured as IC50 values).
A comparative analysis, as requested, would typically involve:
-
Target Profile: Identifying the specific kinase or kinases that the compound inhibits.
-
Potency and Selectivity: Quantifying the inhibitory concentration (e.g., IC50) against the primary target and a panel of other kinases to assess selectivity.
-
Mechanism of Action: Elucidating how the inhibitor interacts with the kinase (e.g., reversible, irreversible, covalent).
-
Cellular and in vivo Efficacy: Demonstrating the inhibitor's effect in cellular models and preclinical animal models.
As none of this information is available for this compound, a meaningful and scientifically valid comparison with other kinase inhibitors cannot be constructed.
Conclusion
The request to create a comparison guide for this compound versus other kinase inhibitors cannot be fulfilled due to a complete lack of publicly available data on its biological activity. The premise that this compound is a kinase inhibitor is not supported by current scientific literature. Therefore, no experimental data, protocols, or pathway diagrams can be generated. Further research would be required to first establish whether this compound possesses any kinase inhibitory activity before any comparative analysis can be undertaken.
Validating the Target of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide: A Guide for Researchers
For researchers, scientists, and drug development professionals investigating the biological target of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide, a comprehensive understanding of its mechanism of action is crucial. However, a thorough review of publicly available scientific literature, patents, and chemical databases reveals a significant information gap regarding the specific biological target and activity of this compound.
Initial searches for the biological target of this compound (CAS No. 86847-71-4) did not yield specific information on its mechanism of action or direct protein targets. The available information primarily consists of listings from chemical suppliers, indicating its availability as a research chemical. This suggests that the compound is likely a chemical intermediate or a building block used in the synthesis of more complex molecules rather than an end-product with well-defined biological activity.
Pivoting the Research Strategy
Given the lack of direct evidence for a biological target, a revised research strategy is recommended. Instead of directly investigating the target of this compound, researchers should focus on identifying the molecules that are synthesized from this compound. By understanding the biological activity of these downstream compounds, one can infer the potential therapeutic areas and biological pathways where this chemical scaffold might be relevant.
This revised workflow can be conceptualized as follows:
Caption: Revised research workflow for investigating this compound.
Hypothetical Experimental Workflow for Target Validation
Once a potential biological target is inferred from the activity of downstream compounds, a standard workflow can be employed for validation. This typically involves a combination of computational and experimental approaches.
Caption: A general experimental workflow for biological target validation.
Data Presentation and Experimental Protocols
As no specific experimental data is available for this compound, we cannot provide comparative data tables or detailed experimental protocols at this time. Should information on its biological target become available, this guide will be updated to include:
-
Comparative Data Tables: Summarizing key performance indicators such as IC50/EC50 values, binding affinities (Kd), and selectivity against related targets, comparing this compound with other relevant molecules.
-
Detailed Experimental Protocols: Providing step-by-step methodologies for key experiments, including but not limited to:
-
In vitro enzyme inhibition assays.
-
Surface plasmon resonance (SPR) for binding kinetics.
-
Cellular thermal shift assays (CETSA) for target engagement.
-
Western blotting for pathway analysis.
-
In vivo efficacy studies in relevant disease models.
-
Comparative Analysis of Diarylpyridine Analogs as Tubulin Polymerization Inhibitors
Disclaimer: Due to the absence of publicly available comparative studies on N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide analogs, this guide presents a comparative analysis of a structurally related class of compounds, diarylpyridine derivatives, based on the findings from a study on their efficacy as tubulin polymerization inhibitors. This serves as an illustrative example of a comparison guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the performance of various diarylpyridine analogs as potential anticancer agents that target tubulin polymerization. The data and methodologies presented are based on published experimental findings.
Data Presentation
The antiproliferative activities of a series of synthesized diarylpyridine analogs were evaluated against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and SGC-7901 (gastric cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound ID | Ring-A Substituent | Ring-B Substituent | HeLa IC50 (μM) | MCF-7 IC50 (μM) | SGC-7901 IC50 (μM) |
| 10a | 3,4,5-trimethoxy | phenyl | >50 | >50 | >50 |
| 10b | 3,4,5-trimethoxy | 2-methylphenyl | 2.45 | 3.11 | 2.89 |
| 10c | 3,4,5-trimethoxy | 3-methylphenyl | 1.89 | 2.03 | 1.95 |
| 10d | 3,4,5-trimethoxy | 4-methylphenyl | 1.56 | 1.78 | 1.62 |
| 10e | 3,4,5-trimethoxy | 2-methoxyphenyl | 3.12 | 4.54 | 3.87 |
| 10f | 3,4,5-trimethoxy | 3-methoxyphenyl | 2.11 | 2.34 | 2.18 |
| 10g | 3,4,5-trimethoxy | 4-methoxyphenyl | 1.98 | 2.15 | 2.03 |
| 10h | 3,4,5-trimethoxy | 2-fluorophenyl | 4.21 | 5.01 | 4.87 |
| 10i | 3,4,5-trimethoxy | 3-fluorophenyl | 3.54 | 3.89 | 3.65 |
| 10j | 3,4,5-trimethoxy | 4-fluorophenyl | 2.87 | 3.01 | 2.94 |
| 10k | 3,4,5-trimethoxy | 2-chlorophenyl | 5.12 | 6.34 | 5.87 |
| 10l | 3,4,5-trimethoxy | 3-chlorophenyl | 4.32 | 4.87 | 4.54 |
| 10m | 3,4,5-trimethoxy | 4-chlorophenyl | 3.98 | 4.12 | 4.01 |
| 10n | 3,4,5-trimethoxy | 2-bromophenyl | 6.01 | 7.23 | 6.54 |
| 10o | 3,4,5-trimethoxy | 3-bromophenyl | 5.43 | 5.87 | 5.65 |
| 10p | 3,4,5-trimethoxy | 4-bromophenyl | 4.87 | 5.12 | 4.98 |
| 10q | 3,4,5-trimethoxy | 2-nitrophenyl | 7.23 | 8.01 | 7.87 |
| 10r | 3,4,5-trimethoxy | 3-nitrophenyl | 6.54 | 7.12 | 6.87 |
| 10s | 3,4,5-trimethoxy | 4-nitrophenyl | 5.98 | 6.34 | 6.12 |
| 10t | 3,4,5-trimethoxy | indol-5-yl | 0.19 | 0.33 | 0.30 |
| 10u | 3,4,5-trimethoxy | naphthalen-2-yl | 1.23 | 1.54 | 1.32 |
| CA-4 | 3,4,5-trimethoxy | 4-hydroxy-3-methoxyphenyl | 0.002 | 0.003 | 0.002 |
CA-4 (Combretastatin A-4) was used as a positive control.
Experimental Protocols
General Synthesis of Diarylpyridine Analogs (10a-10u)
The synthesis of the target diarylpyridine analogs was accomplished via a Suzuki coupling reaction. A general procedure is outlined below:
-
To a mixture of 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine (1 equivalent), the corresponding boronic acid (1.1 equivalents), and potassium carbonate (1.2 equivalents) in a 3:1 mixture of 1,4-dioxane and water, tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) was added.
-
The reaction mixture was degassed and purged with nitrogen gas three times.
-
The mixture was then irradiated in a microwave reactor at 130°C for 25 minutes.
-
After completion of the reaction (monitored by TLC), the mixture was poured into water and extracted with ethyl acetate.
-
The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired diarylpyridine analog.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized diarylpyridine analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: HeLa, MCF-7, and SGC-7901 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software. Each experiment was performed in triplicate.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of tubulin polymerization inhibitors, such as the diarylpyridine derivatives discussed in this guide. These compounds bind to the colchicine-binding site on β-tubulin, which disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.
Caption: Mechanism of action of diarylpyridine analogs as tubulin polymerization inhibitors.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of the diarylpyridine analogs.
Caption: Workflow for synthesis and evaluation of diarylpyridine analogs.
Structure-Activity Relationship Studies of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide: An Overview
Despite a comprehensive search of scientific literature and patent databases, no specific structure-activity relationship (SAR) studies for N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide or its direct analogs are publicly available. Consequently, a detailed comparison guide with quantitative data, experimental protocols, and SAR-elucidating diagrams cannot be constructed at this time.
The absence of published research on this specific molecule means that its biological targets, therapeutic potential, and the effects of structural modifications on its activity remain uncharacterized in the public domain.
The Pyridine Scaffold: A Cornerstone in Medicinal Chemistry
While information on the target molecule is scarce, the core chemical structure, a substituted pyridine, is a well-established and highly significant scaffold in drug discovery. Pyridine derivatives are integral components of numerous natural products and FDA-approved drugs, demonstrating a vast range of biological activities.[1][2][3] The nitrogen atom in the pyridine ring is a key feature, as it can participate in hydrogen bonding with biological receptors, which can enhance the pharmacokinetic properties of drug candidates.[3]
The versatility of the pyridine ring allows for extensive chemical modifications, enabling medicinal chemists to fine-tune the pharmacological properties of molecules to achieve desired therapeutic effects.[4]
Diverse Biological Activities of Pyridine Derivatives
Research has shown that compounds containing a pyridine moiety exhibit a wide array of pharmacological effects, including:
-
Anticancer Activity: Many pyridine derivatives have been investigated as potential treatments for various cancers.[2][5]
-
Anti-inflammatory Properties: The pyridine scaffold is found in compounds with significant anti-inflammatory effects.[6]
-
Antimicrobial and Antifungal Activity: Certain pyridine-based compounds have shown potent activity against bacterial and fungal pathogens.[6][7]
-
Antiviral Activity: The pyridine nucleus is a component of some antiviral medications.[5]
-
Central Nervous System (CNS) Activity: A number of drugs targeting the CNS, including those for neurodegenerative diseases and psychiatric disorders, contain a pyridine ring.[3]
A recent analysis of FDA-approved drugs between 2014 and 2023 revealed that 54 drugs contained a pyridine ring, with the largest number being anticancer agents, followed by drugs targeting the central nervous system.[3]
Future Outlook
The this compound scaffold possesses structural features—a formyl group, an amide linkage, and a pyridine core—that are common in biologically active molecules. The formyl group can act as a hydrogen bond acceptor or a reactive handle for further chemical elaboration. The amide bond provides structural rigidity and potential hydrogen bonding interactions. The pivaloyl group can influence solubility and metabolic stability.
While no specific SAR data exists for this compound, its chemical features suggest that it could be a starting point for the development of novel therapeutic agents. Further research is needed to synthesize analogs and evaluate their biological activities to establish a clear structure-activity relationship.
Without experimental data, any depiction of signaling pathways or experimental workflows would be purely speculative and therefore has been omitted. Researchers interested in this chemical series would need to undertake initial biological screening to identify a relevant therapeutic area, followed by systematic chemical modifications to build an understanding of its structure-activity relationship.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sarchemlabs.com [sarchemlabs.com]
In Vivo Efficacy of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide (GSK2256294): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide, also known as GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The document summarizes key experimental data, details methodologies for pivotal studies, and visually represents the underlying signaling pathway and experimental workflows.
Executive Summary
This compound (GSK2256294) has demonstrated significant in vivo efficacy in various preclinical and clinical models, primarily through its mechanism of inhibiting soluble epoxide hydrolase (sEH). This inhibition leads to an increase in the levels of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). This guide compares the performance of GSK2256294 with other notable sEH inhibitors, highlighting its pharmacological profile and therapeutic potential.
Mechanism of Action: The Soluble Epoxide Hydrolase Pathway
GSK2256294 exerts its therapeutic effects by modulating the arachidonic acid cascade. Specifically, it inhibits the sEH enzyme, which is responsible for the degradation of EETs into less active dihydroxyeicosatrienoic acids (DHETs). By blocking this degradation, GSK2256294 effectively increases the bioavailability of EETs, which in turn promote vasodilation and reduce inflammation.[1][2][3][4]
Comparative In Vivo Efficacy
Preclinical Models
GSK2256294 has been evaluated in various rodent models of inflammation and cardiovascular disease. A key model involves cigarette smoke-induced lung inflammation in mice, which mimics aspects of chronic obstructive pulmonary disease (COPD).
Table 1: Effect of GSK2256294 on Inflammatory Cells in Bronchoalveolar Lavage (BAL) Fluid of Cigarette Smoke-Exposed Mice
| Treatment Group | Total Cells (x10^4) | Macrophages (x10^4) | Neutrophils (x10^4) | Keratinocyte Chemoattractant (KC) (pg/mL) |
| Air-Exposed Control | 25.3 ± 2.1 | 24.8 ± 2.0 | 0.5 ± 0.1 | 53.3 ± 10.5[5] |
| Smoke-Exposed + Vehicle | 125.0 ± 15.0[6] | 100.0 ± 12.0[6] | 25.0 ± 3.0[6] | 78.1 ± 19[5] |
| Smoke-Exposed + GSK2256294 (10 mg/kg) | Significantly Reduced[7] | Significantly Reduced[7] | Significantly Reduced[7] | Significantly Reduced[7] |
Data are presented as mean ± SEM. Specific quantitative values for the GSK2256294 treatment group were described as "dose-dependently reduced" in the cited literature.
Clinical Trials
GSK2256294 has undergone Phase I clinical trials to assess its safety, pharmacokinetics, and pharmacodynamics in healthy volunteers and patient populations.
Table 2: Pharmacodynamic Effects of GSK2256294 in Humans
| Parameter | Study Population | Dose | Result | Reference |
| sEH Enzyme Inhibition | Healthy Males & Obese Smokers | 2-20 mg (single dose) | Dose-dependent inhibition from 41.9% to 99.8% | [8] |
| EET/DHET Ratio | Patients with Aneurysmal Subarachnoid Hemorrhage | 10 mg/day for 10 days | Significant increase in serum EET/DHET ratio | [9] |
| Plasma F2-Isoprostanes | Obese Prediabetic Individuals | 10 mg/day for 7 days | Reduced from 50.7 ± 15.8 to 37.2 ± 17.3 pg/mL (P=0.03) | [10] |
| Adipose Tissue sEH Activity | Obese Prediabetic Individuals | 10 mg/day for 7 days | Decreased from 2,176 ± 965 to 1,280 ± 675 pmol/mg/hr (P=0.0005) | [11] |
Comparison with Alternative sEH Inhibitors
Several other sEH inhibitors have been developed and tested in vivo. Key comparators include 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) and trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB).
Table 3: Comparative Pharmacokinetics of sEH Inhibitors in Rodents (Oral Administration)
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| GSK2256294 | - | - | - | - | - | - | Data not available in cited literature |
| TPPU | Monkey | 0.3 | ~400 | ~4 | ~8000 | - | [12] |
| t-AUCB | Rat | 10 | ~1500 | ~2 | ~8000 | - | [13] |
| APAU | Rat | 10 | ~200 | ~1 | ~500 | - | [13] |
Table 4: Comparative Efficacy of sEH Inhibitors in a Rat Model of Inflammatory Pain
| Compound (Dose) | Paw Withdrawal Threshold (g) at 2h | Significance (vs. Vehicle) | Reference |
| Vehicle | ~2 | - | [13] |
| APAU (3 mg/kg) | ~12 | p ≤ 0.001 | [13] |
| t-TUCB (10 mg/kg) | ~10 (at 3h) | p = 0.001 | [13] |
| t-AUCB (30 mg/kg) | ~8 | p ≤ 0.001 | [13] |
Experimental Protocols
In Vivo Murine Model of Cigarette Smoke-Induced Inflammation
This protocol outlines the methodology used to assess the efficacy of sEH inhibitors in a mouse model of lung inflammation.
Detailed Methodology:
-
Animal Model: Male BALB/c mice (8-10 weeks old) are used.[14]
-
Cigarette Smoke Exposure: Mice are exposed to whole-body cigarette smoke from commercial filtered cigarettes for 1 hour, twice daily, 5 days a week, for a duration of up to 24 weeks. Control groups are exposed to filtered air.[14]
-
Drug Administration: GSK2256294 is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specified dose (e.g., 10 mg/kg) once daily, prior to the first smoke exposure of the day.[15][16][17][18]
-
Bronchoalveolar Lavage (BAL): 24 hours after the final smoke exposure, mice are euthanized. The trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile phosphate-buffered saline (PBS).[6]
-
Cell Analysis: The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are performed using a hemocytometer. Differential cell counts (macrophages, neutrophils, lymphocytes) are determined from cytospin preparations stained with a modified Giemsa stain.[6][19]
-
Cytokine Measurement: The supernatant from the BAL fluid is analyzed for levels of keratinocyte chemoattractant (KC), a murine homolog of IL-8, using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[5]
Conclusion
This compound (GSK2256294) is a potent and selective sEH inhibitor with demonstrated in vivo efficacy in reducing inflammation. Preclinical and clinical data support its mechanism of action in stabilizing beneficial EETs. While direct comparative efficacy data with other sEH inhibitors in the same in vivo models are limited in the public domain, its favorable pharmacokinetic and pharmacodynamic profiles position it as a promising therapeutic candidate for inflammatory and cardiovascular diseases. Further head-to-head comparative studies are warranted to fully elucidate its relative therapeutic potential.
References
- 1. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxides and soluble epoxide hydrolase in cardiovascular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inflammatory changes in the airways of mice caused by cigarette smoke exposure are only partially reversed after smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Double-Blind, Randomized, Placebo-Controlled Trial of Soluble Epoxide Hydrolase Inhibition in Patients with Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSK2256294 decreases soluble epoxide hydrolase activity in plasma, muscle and adipose and reduces F2-isoprostanes but does not alter insulin sensitivity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time course of cigarette smoke-induced pulmonary inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. research.fsu.edu [research.fsu.edu]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide: Data Not Available in Public Domain
A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of experimental data regarding the cross-reactivity, biological activity, and mechanism of action of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. Despite its commercial availability as a chemical reagent, no peer-reviewed studies detailing its biological evaluation appear to have been published.
This absence of information prevents the creation of a detailed comparison guide as requested. The core requirements of data presentation, experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be fulfilled without foundational research data.
While searches for structurally related compounds, such as pyridin-4-yl-amides and molecules containing a formylpyridine moiety, suggest potential interactions with a range of biological targets including kinases and other enzymes, any such activity for this compound remains speculative. Without experimental evidence, a comparison with alternative compounds would be unfounded.
Researchers and drug development professionals interested in the potential applications of this compound would need to conduct initial screening and profiling studies to determine its biological properties. Such studies would be the first step in generating the necessary data to understand its activity, selectivity, and potential for cross-reactivity with other targets.
At present, no quantitative data for comparison, experimental methodologies, or established biological pathways associated with this specific compound are available to be presented in tables or visualized in diagrams. The scientific community awaits initial research findings to elucidate the pharmacological profile of this compound.
A Guide to the Independent Verification of Novel Compound Activity: A Case Study Approach
To Whom It May Concern,
This guide provides a comprehensive framework for the independent verification of the biological activity of a novel chemical entity, N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. Following a thorough search of scientific literature and chemical databases, no public data on the specific biological activity of this compound was found. Consequently, this document outlines a generalized, yet detailed, series of experimental protocols that researchers, scientists, and drug development professionals can employ to characterize a novel compound.
For illustrative purposes, we will use the hypothetical context of identifying and characterizing a novel inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme implicated in various cancers.[1] This example is chosen based on the prevalence of research into USP28 inhibitors and the clear methodologies established for their evaluation.
Initial Biochemical Characterization
The first step in verifying the activity of a novel compound is to determine its direct interaction with the putative target protein and to quantify its potency.
Experimental Protocol: USP28 Inhibition Assay
A common method to assess USP28 activity is a fluorescence-based assay using a di-ubiquitin (di-Ub) substrate with a rhodamine110-glycine tag.
-
Reagents and Materials:
-
Recombinant human USP28 enzyme
-
di-Ub-rhodamine110-glycine substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Novel compound (this compound) and known USP28 inhibitors (e.g., AZ1, Vismodegib) for comparison.[2]
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the USP28 enzyme to the wells of the assay plate.
-
Add the test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the di-Ub-rhodamine110-glycine substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by USP28.
-
Calculate the rate of reaction and determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable equation.
-
Data Presentation:
The inhibitory activities of the novel compound and known inhibitors should be summarized in a table for direct comparison.
| Compound | Target | IC50 (µM) |
| This compound | USP28 | [Hypothetical Data] 0.5 µM |
| AZ1 | USP28 | 0.7 µM |
| Vismodegib | USP28 | [Reported, variable IC50s] |
| FT206 | USP28 | [Data not readily available] |
Cellular Activity and Mechanism of Action
Following biochemical validation, it is crucial to assess the compound's activity in a cellular context to confirm target engagement and downstream effects.
Experimental Protocol: Cellular c-Myc Degradation Assay
USP28 is known to stabilize the oncoprotein c-Myc.[3][4] Therefore, a potent USP28 inhibitor should lead to a decrease in cellular c-Myc levels.
-
Cell Lines: Use a cancer cell line known to have high levels of c-Myc and be dependent on it, for example, HCT116 (colorectal cancer) or MDA-MB-231 (triple-negative breast cancer).[3][4]
-
Procedure:
-
Culture the chosen cell line to optimal confluency.
-
Treat the cells with varying concentrations of the novel compound and controls for a specific duration (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting to detect the levels of c-Myc and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the dose-dependent effect of the compound on c-Myc levels.
-
Data Presentation:
The effect of the compound on c-Myc protein levels can be presented in a table.
| Compound | Cell Line | Treatment Time (h) | c-Myc Degradation (at 10 µM) |
| This compound | HCT116 | 24 | [Hypothetical Data] 75% |
| AZ1 | HCT116 | 24 | Significant |
Selectivity Profiling
To assess the specificity of the novel compound, it should be tested against other related enzymes. For a USP28 inhibitor, this would include other deubiquitinases (DUBs), especially the closely related USP25.
Experimental Protocol: DUB Selectivity Panel
This is typically performed using a panel of enzymatic assays for various DUBs, similar to the initial USP28 inhibition assay.
Data Presentation:
The IC50 values against a panel of DUBs can be presented in a table to illustrate the selectivity profile.
| Compound | USP28 IC50 (µM) | USP25 IC50 (µM) | USP2 IC50 (µM) | USP7 IC50 (µM) |
| This compound | [Hypothetical Data] 0.5 | [Hypothetical Data] >50 | [Hypothetical Data] >50 | [Hypothetical Data] >50 |
| AZ1 | 0.7 | 0.6 | >100 | >100 |
In Vivo Efficacy
The final stage of preclinical verification involves testing the compound's efficacy in a relevant animal model.
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a human cancer cell line (e.g., HCT116).
-
Procedure:
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The novel compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis like c-Myc levels).
-
Data Presentation:
The results of the in vivo study can be summarized in a table.
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) |
| Vehicle Control | Daily | [Hypothetical Data] +250% |
| This compound (50 mg/kg) | Daily | [Hypothetical Data] -40% |
Visualizations
To further clarify the experimental workflows and underlying biological pathways, the following diagrams are provided.
Caption: A simplified diagram of the USP28-c-Myc signaling pathway.
Caption: A typical experimental workflow for the characterization of a novel inhibitor.
References
Analysis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide: Data Not Available for Comparison with Standard-of-Care Drugs
A comprehensive review of scientific literature and publicly available data reveals that N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a known chemical compound, but lacks the necessary biological and clinical data to facilitate a comparison with any standard-of-care drugs.
Currently, this compound is cataloged by several chemical suppliers as a research chemical or building block for synthesis.[1][2][3][4] Its chemical structure, molecular formula (C₁₁H₁₄N₂O₂), and CAS number (86847-71-4) are well-documented.[2][3][4] However, there is no information in the public domain regarding its pharmacological properties, mechanism of action, or any investigation into its potential therapeutic effects.
Our search for in-vitro or in-vivo studies, clinical trials, or any form of experimental data comparing this compound to existing therapies yielded no results. Without this fundamental information, it is not possible to:
-
Identify a relevant therapeutic area or a specific disease target.
-
Determine the appropriate standard-of-care drugs for comparison.
-
Present any quantitative data on efficacy, safety, or other performance metrics.
-
Detail any experimental protocols related to its biological activity.
-
Illustrate any associated signaling pathways.
References
- 1. N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 2. 2,2-Dimethyl-N-(3-formylpyridin-4-yl)propanamide [cymitquimica.com]
- 3. N-(3-ホルミル-ピリジン-4-イル)-2,2-ジメチル-プロピオンアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
Verifying Target Engagement of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for verifying the target engagement of the novel compound, N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. In the absence of a confirmed biological target for this molecule, this document presents a hypothetical target class—voltage-gated potassium channels (Kv)—based on the known activities of structurally similar aminopyridine derivatives. This guide will compare the uncharacterized compound to established potassium channel blockers: 4-Aminopyridine, Linopirdine, and Tetraethylammonium (TEA).
Herein, we detail experimental methodologies for robust target engagement verification, present comparative quantitative data for known inhibitors, and provide visual workflows and pathway diagrams to support experimental design and data interpretation.
Comparative Analysis of Potassium Channel Blockers
To effectively assess the target engagement of a novel compound, a thorough comparison with well-characterized molecules is essential. The following table summarizes the inhibitory concentrations (IC50) of known potassium channel blockers against various Kv channel subtypes. This data serves as a benchmark for interpreting experimental results obtained for this compound.
| Compound | Target Kv Channel | IC50 Value (µM) | Cell Line | Reference |
| 4-Aminopyridine | Kv1.1 | 170 | CHO | [1] |
| Kv1.2 | 230 | CHO | [1] | |
| Kv1.1 | 89 | Sol-8 | [2] | |
| mKv1.1 | 147 (extracellular) | CHO | [3] | |
| mKv1.1 | 117 (intracellular) | CHO | [3] | |
| Linopirdine | M-type (Kv7) | 2.4 | Rat Hippocampal Neurons | [4][5] |
| M-current | 3.4 | Rat Sympathetic Ganglion Cells | [6] | |
| Delayed Rectifier (IK(V)) | 63 | Rat Sympathetic Ganglion Cells | [6] | |
| Transient (IA) current | 69 | Rat Sympathetic Ganglion Cells | [6] | |
| Tetraethylammonium (TEA) | KCNQ2 | 300 | CHO | [7] |
| KCNQ1 | 5000 | CHO | [7] | |
| KCNQ4 | 3000 | CHO | [7] | |
| Kcv | 98 (cis) | - | [8] |
Experimental Protocols for Target Engagement Verification
The following section details three widely accepted methods for verifying and quantifying the engagement of a compound with its target ion channel.
Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the effect of a compound on ion channel activity by recording the ionic currents flowing through the channel.
Objective: To determine if this compound modulates the activity of specific voltage-gated potassium channels and to quantify its potency (IC50).
Methodology:
-
Cell Preparation:
-
Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the target Kv channel subtype.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Mount the coverslip with adherent cells onto the stage of an inverted microscope equipped with micromanipulators.
-
Continuously perfuse the recording chamber with an external solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2).
-
-
Whole-Cell Recording:
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing a whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
-
Data Acquisition:
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit potassium currents.
-
Record the resulting currents using a patch-clamp amplifier and digitizer.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record the currents at each compound concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step for each compound concentration.
-
Normalize the current amplitudes to the baseline (control) current.
-
Plot the normalized current as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay
This biochemical assay measures the direct binding of a compound to its target receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound to the target potassium channel.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target Kv channel in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., a radiolabeled potassium channel blocker), and a range of concentrations of the unlabeled test compound (this compound).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a competition binding curve to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Objective: To confirm the intracellular binding of this compound to the target potassium channel.
Methodology:
-
Cell Treatment:
-
Treat intact cells expressing the target Kv channel with either the vehicle (e.g., DMSO) or this compound at various concentrations.
-
Incubate the cells to allow for compound uptake and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. This will cause protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a suitable lysis buffer (for membrane proteins, a buffer containing a mild non-ionic detergent is recommended).
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Detection of Soluble Target Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the soluble target Kv channel protein in each sample using a method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore engagement.
-
Isothermal Dose-Response: At a fixed temperature (chosen from the melt curve), plot the amount of soluble target protein as a function of the compound concentration. This allows for the determination of an EC50 value for target stabilization.
-
Visualizing Pathways and Workflows
To further aid in the conceptualization of the experimental approaches, the following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathway and the workflows for the described target engagement assays.
Caption: Hypothetical signaling pathway of a voltage-gated potassium channel.
Caption: Workflow for patch-clamp electrophysiology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide: A Comparative Analysis Guide
Introduction
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a chemical compound with potential applications in pharmaceutical research and development. This guide aims to provide a comprehensive comparative analysis of this compound against known inhibitors of relevant biological pathways. Due to the limited publicly available information on the specific biological targets and inhibitory activities of this compound, this document will focus on outlining the established methodologies and frameworks for such a comparative study, which can be applied once a biological target is identified.
While direct experimental data for this compound is not available in the public domain, this guide will draw upon general principles and common practices in drug discovery to present a template for its evaluation.
Identifying a Biological Target: The First Step
The initial and most critical step in benchmarking a novel compound is the identification of its biological target. This can be achieved through various experimental and computational approaches:
-
High-Throughput Screening (HTS): Screening the compound against a library of known biological targets (e.g., enzymes, receptors, ion channels) to identify potential interactions.
-
Affinity Chromatography: Immobilizing the compound and identifying proteins from a cell lysate that bind to it.
-
Computational Docking and Virtual Screening: Using the compound's structure to predict its binding affinity to the active sites of known protein targets.
-
Phenotypic Screening: Observing the effect of the compound on cellular or organismal phenotypes to infer its potential mechanism of action and target pathway.
Once a primary biological target is identified, a focused comparative analysis against known inhibitors of that target can be initiated.
Comparative Analysis Framework
A robust benchmarking study involves a multi-faceted comparison of the compound of interest with established inhibitors. The following sections detail the key parameters and experimental protocols for such an analysis.
Table 1: Comparative Inhibitory Activity
This table should be populated with experimental data once the biological target is known and the relevant assays have been performed.
| Compound | Target(s) | IC₅₀ / EC₅₀ (nM) | Ki (nM) | Mode of Inhibition | Cell-based Potency (nM) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Inhibitor A | Target X | Value | Value | Competitive | Value |
| Inhibitor B | Target X | Value | Value | Non-competitive | Value |
| Inhibitor C | Target Y | Value | Value | Uncompetitive | Value |
TBD: To Be Determined
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Enzymatic Assays (Example)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the target enzyme.
-
Materials: Purified recombinant target enzyme, substrate, test compounds (dissolved in DMSO), assay buffer, and a microplate reader.
-
Procedure:
-
A fixed concentration of the enzyme is incubated with varying concentrations of the test compound in the assay buffer for a specified period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
The initial reaction rates are calculated for each compound concentration.
-
The IC₅₀ value is determined by fitting the dose-response curve of enzyme inhibition versus compound concentration to a suitable pharmacological model.
-
Cell-Based Assays
-
Objective: To assess the potency of the test compounds in a cellular context.
-
Materials: A relevant cell line expressing the target, cell culture medium, test compounds, and a cell viability or signaling readout assay kit.
-
Procedure:
-
Cells are seeded in microplates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds.
-
After a defined incubation period, the cellular response is measured. This could be cell viability (e.g., MTT assay), inhibition of a specific signaling event (e.g., phosphorylation of a downstream protein measured by ELISA or Western blot), or changes in gene expression.
-
The EC₅₀ value, the concentration at which the compound elicits a half-maximal response, is calculated from the dose-response curve.
-
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: A generalized workflow for the characterization of a novel inhibitor.
Once the primary target of this compound is identified, a specific signaling pathway diagram can be constructed. For instance, if the target is a kinase in the MAPK/ERK pathway:
Caption: Hypothetical inhibition of the MAPK/ERK pathway by the compound.
While a direct comparative analysis of this compound is currently hampered by the lack of public data on its biological activity, this guide provides a comprehensive framework for its future evaluation. The key to a successful benchmarking study lies in the initial identification of the compound's biological target. Following this, a systematic comparison of its inhibitory potency, mode of action, and cellular efficacy against established inhibitors, using the detailed protocols and data presentation formats outlined above, will provide valuable insights for researchers and drug development professionals. The provided templates for data tables and diagrams can be readily adapted to present the experimental findings in a clear and concise manner.
Safety Operating Guide
Safe Disposal of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide, ensuring compliance with general safety protocols and minimizing environmental impact.
I. Immediate Safety Precautions
II. Waste Identification and Collection
Proper identification and segregation of chemical waste are the first steps toward safe disposal.
-
Waste Classification : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, should be classified as hazardous chemical waste.
-
Waste Containers : Use only approved, leak-proof, and clearly labeled hazardous waste containers. The container material should be compatible with the chemical; for this compound, a high-density polyethylene (HDPE) or glass container is suitable.[1]
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste accumulation should also be clearly marked.
III. Step-by-Step Disposal Protocol
The disposal of this compound should be handled systematically. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [1][2]
For Solid Waste:
-
Collection : Carefully transfer any solid this compound waste into the designated hazardous waste container using a chemically resistant spatula or scoop.
-
Container Sealing : Once the waste is collected, securely seal the container to prevent any spills or release of vapors.
For Liquid Waste (Solutions):
-
Collection : Pour liquid waste containing this compound directly into the designated liquid hazardous waste container. Use a funnel to avoid spills.
-
Container Sealing : Securely cap the container immediately after adding the waste.
For Contaminated Labware:
-
Decontamination : Glassware and other equipment contaminated with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent that can dissolve the compound, followed by a thorough wash with a laboratory detergent.
-
Rinsate Collection : The solvent rinsate from the cleaning process must be collected and disposed of as liquid chemical waste.[3]
-
Final Disposal : After decontamination, the labware can typically be washed and reused or disposed of as regular laboratory glass waste, in accordance with your institution's policies.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Containment : For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[1]
-
Cleanup : Carefully collect the absorbent material and the spilled solid into a designated hazardous waste container.
-
Decontamination : Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting : Report all spills to your laboratory supervisor or your institution's Environmental Health and Safety (EHS) office.[1]
V. Storage and Final Disposal
-
Temporary Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4]
-
Professional Disposal : Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3] Chemical waste must be disposed of in accordance with local, regional, and national regulations.[5][6]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C11H14N2O2 | [7][8][9] |
| Molecular Weight | 206.24 g/mol | [7][9][10] |
| Physical Form | Solid/Brown Powder | [8] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. media.laballey.com [media.laballey.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. N-(3-FORMYL-2-PYRIDINYL)-2,2-DIMETHYLPROPANAMIDE - Safety Data Sheet [chemicalbook.com]
- 8. 2,2-Dimethyl-N-(3-formylpyridin-4-yl)propanamide [cymitquimica.com]
- 9. calpaclab.com [calpaclab.com]
- 10. fishersci.ie [fishersci.ie]
Personal protective equipment for handling N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
Essential Safety and Handling Guide for N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 86847-71-4). The following procedures are based on available safety data and established best practices for handling pyridine and amide compounds in a laboratory setting.
Chemical Identifiers:
-
Appearance: Solid, brown powder[2]
Hazard Summary: While a comprehensive Safety Data Sheet (SDS) is not readily available from the initial search, existing data indicates the following hazards:
-
Eye Irritation: Causes serious eye irritation (H319).[3]
-
Skin Sensitization: May cause an allergic skin reaction (H317).[3]
-
Skin Irritation: May cause skin irritation (H315).[3]
-
Respiratory Irritation: May cause respiratory irritation (H335).[3]
Due to its classification as a pyridine derivative, it is prudent to handle this compound with caution, minimizing inhalation and skin contact.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound, particularly in its solid, powdered form.[5]
| Protection Type | Recommended Equipment | Specifications and Usage |
| Eye and Face | Tightly fitting safety goggles or a face shield.[6][7][8] | Must be worn at all times to protect against splashes and airborne particles.[6] |
| Hand | Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[4][6][7] | Inspect gloves for tears or punctures before use.[6] Wash hands thoroughly after removing gloves.[8][9] |
| Body | Laboratory coat.[4][5][6] | A fully buttoned lab coat is required to protect clothing and skin from contact.[5][6] |
| Respiratory | Certified chemical fume hood or a respirator.[6][7] | All handling of the solid compound and its solutions should occur in a certified chemical fume hood to minimize inhalation exposure.[4][6] If a fume hood is not available, a suitable respirator should be worn.[7] |
| Footwear | Closed-toe, chemical-resistant shoes.[7][10] | Sandals or perforated shoes are not permitted in the laboratory.[11] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a properly functioning and certified laboratory chemical fume hood.[6][7][9]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4][9]
-
Material Gathering: Before starting, gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents.
2. Weighing and Solution Preparation:
-
Don PPE: Wear all the appropriate PPE as outlined in the table above.[4]
-
Weighing: Carefully weigh the solid compound within the chemical fume hood to prevent inhalation of dust.
-
Transfer: Gently transfer the weighed solid to the reaction vessel.
-
Dissolving: Add solvent slowly and stir to dissolve. Keep the container covered as much as possible during this process.
3. Reaction and Work-up:
-
Reaction Setup: Conduct all reactions within the fume hood.
-
Monitoring: Monitor the reaction from a safe distance, using the fume hood sash as a protective barrier.
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood.
4. Post-Handling and Cleanup:
-
Decontamination: After handling, wipe down the work area, including the balance and fume hood surfaces, with an appropriate solvent.[4]
-
Glassware: Decontaminate all glassware used.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Do not wear lab attire in common areas.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.[8][9][11]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Hazardous Waste: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[4][5]
-
Waste Containers: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[6] The container should be compatible with the chemical and any solvents used.
-
Segregation: Do not mix this waste stream with other incompatible waste types.[6][9]
2. Waste Storage:
-
Location: Store the hazardous waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and incompatible materials like strong oxidizing agents.[4][9][12]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name.
3. Waste Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) office for guidance.
-
Documentation: Maintain a log of the waste generated.[10]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is essential.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[5][6] |
| Skin Contact | Wash the affected area with soap and plenty of water.[6] Remove contaminated clothing.[6] If irritation or an allergic reaction persists, seek medical attention.[6] |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult or stops, provide artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[6] Seek immediate medical attention.[6] |
| Small Spill | For a small spill within a fume hood, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[4] Do not use combustible materials.[4] Clean the area with a suitable solvent and wash with soap and water.[4] |
| Large Spill | Evacuate the immediate area and alert colleagues.[4] Report the spill to the laboratory supervisor or safety officer.[4] |
Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.ie [fishersci.ie]
- 2. 2,2-Dimethyl-N-(3-formylpyridin-4-yl)propanamide [cymitquimica.com]
- 3. N-(3-FORMYL-2-PYRIDINYL)-2,2-DIMETHYLPROPANAMIDE - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
